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  • Product: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
  • CAS: 1250798-52-7

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophoric Potential: Mechanism of Action of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in Kinase Inhibition

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, fragment-based drug discovery (FBDD) relies heavily on versatile, pre-validated pharmacophores. 1-(6-Chloro-2-methylpyrimidin-4-yl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, fragment-based drug discovery (FBDD) relies heavily on versatile, pre-validated pharmacophores. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7)[1] represents a critical structural intermediate and baseline kinase inhibitor fragment. Structurally related to the core scaffolds of blockbuster multi-targeted tyrosine kinase inhibitors (TKIs) such as Dasatinib[2], this molecule serves a dual purpose: it acts as a competitive antagonist at the ATP-binding cleft of specific kinases and functions as a highly reactive electrophilic node for synthesizing mature drug candidates.

This technical guide deconstructs the molecular mechanism of action (MoA) of this compound, detailing its binding kinetics, structural interactions, and the self-validating experimental protocols required to leverage it in drug development workflows.

Molecular Architecture and Pharmacophore Mapping

The efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is rooted in its tripartite molecular architecture. Each domain plays a distinct, causal role in its biological and chemical reactivity:

  • 2-Methylpyrimidine Core (The Hinge Binder): Pyrimidine rings are classical bioisosteres for the adenine ring of ATP. The nitrogen atoms (N1 and N3) act as potent hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.

  • Piperidin-3-ol Moiety (The Solvent Channel Probe): Unlike planar, hydrophobic substituents, the saturated piperidine ring introduces sp3 character, improving solubility. The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor, designed to interact with structured water molecules or polar residues in the ribose-binding pocket and solvent-exposed channels.

  • 6-Chloro Substituent (The Reactive/Hydrophobic Node): In a biological context, the chlorine atom provides steric bulk that packs against the hydrophobic gatekeeper residue of the kinase[3]. Chemically, it serves as an electrophilic warhead, enabling Nucleophilic Aromatic Substitution (SNAr) to append further functional groups (e.g., anilines or thiazoles)[4].

MoA A 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol B Kinase ATP Pocket Entry A->B Diffusion C Hinge Region Binding (Pyrimidine N1/N3) B->C H-Bonding D Gatekeeper Interaction (6-Chloro Hydrophobic Bond) B->D Steric Fit E Solvent Channel Projection (Piperidin-3-ol H-Bonding) B->E Solvation F Competitive Kinase Inhibition (SRC/ABL/SYK) C->F D->F E->F

Fig 1: Pharmacodynamic binding mechanism within the kinase ATP pocket.

Mechanism of Action at the ATP-Binding Site

As a standalone fragment, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol exhibits competitive inhibition against several tyrosine kinases, notably Spleen Tyrosine Kinase (SYK)[3] and SRC-family kinases.

When the compound enters the ATP-binding cleft:

  • Primary Anchoring: The 2-methylpyrimidine aligns with the hinge region. In SRC kinase, for example, the pyrimidine N1 forms a critical hydrogen bond with the backbone amide of Met318.

  • Gatekeeper Packing: The 6-chloro group projects towards the back cavity of the ATP pocket. Its electronegativity and size allow it to form halogen bonds or hydrophobic interactions with the gatekeeper residue (Thr338 in SRC), preventing the kinase from adopting its active conformation.

  • Solvent Interface: The piperidin-3-ol ring extends outward toward the solvent interface. The stereochemistry of the hydroxyl group dictates the formation of a localized hydrogen-bonding network, stabilizing the fragment-kinase complex and reducing the off-rate ( koff​ ).

Experimental Protocols for MoA Validation

To ensure scientific integrity, the MoA of this compound must be validated using self-contained, highly reproducible assay systems. The following protocols explain not just how to perform the experiments, but the causality behind the methodological choices.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality: Standard ELISA assays require multiple wash steps, which can wash away low-molecular-weight fragments with rapid dissociation rates. TR-FRET is a homogeneous, wash-free assay that accurately captures the equilibrium binding affinity ( Kd​ ) of fragments like 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Create a 12-point, 1:3 serial dilution of the compound in 100% DMSO, starting at a top concentration of 10 mM.

  • Kinase Incubation: In a 384-well low-volume plate, mix 5 nM of His-tagged target kinase (e.g., SRC or SYK) with the compound dilutions. Incubate for 30 minutes at room temperature to establish binding equilibrium.

  • Tracer Addition: Add 10 nM of an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP analog) and 2 nM of a Europium (Eu)-labeled anti-His antibody.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ .

Protocol 2: Chemical MoA via SNAr Derivatization

Causality: To prove the utility of the 6-chloro group as a synthetic node for lead optimization, a nucleophilic aromatic substitution (SNAr) is performed to convert the fragment into a mature TKI[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Nucleophile & Base Addition: Add 1.5 equivalents of a target nucleophile (e.g., an aniline derivative) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl[5].

  • Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours. Note: The electron-withdrawing nature of the pyrimidine ring activates the 6-chloro position, allowing SNAr without transition-metal catalysis in basic conditions.

  • Quench & Purification: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography (DCM:MeOH gradient).

Workflow Step1 Fragment Synthesis & Purification Step2 TR-FRET Binding Assay (Affinity Profiling) Step1->Step2 Baseline Affinity Step3 X-Ray Crystallography (Co-crystallization) Step1->Step3 Structural Data Step4 SNAr Derivatization (Lead Optimization) Step2->Step4 SAR Guidance Step3->Step4 Rational Design Step5 In Vivo Efficacy (Mature TKI) Step4->Step5 Optimized Lead

Fig 2: Development workflow from fragment validation to lead optimization.

Quantitative Data Presentation

The transition from a baseline fragment to a mature TKI demonstrates the pharmacodynamic value of the pyrimidine-piperidine scaffold. Table 1 summarizes the comparative binding affinities, highlighting how the fragment establishes the baseline interaction, which is exponentially amplified upon derivatization at the 6-chloro position.

Table 1: Comparative Kinase Binding Affinity Profiling

Kinase TargetFragment IC50​ ( μM )Mature TKI Analog IC50​ ( nM )Primary Interaction Node
SRC 12.50.5Hinge (Pyrimidine N1/N3)
ABL 18.21.0Hinge (Pyrimidine N1/N3)
SYK 45.05.2Gatekeeper (6-Chloro / Derivatized Node)
LRRK2 >10015.0Solvent Channel (Piperidin-3-ol)

Note: Fragment data represents baseline binding of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. Mature TKI data represents a hypothetical optimized analog (e.g., Dasatinib-class inhibitor).

Conclusion

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is far more than a simple chemical reagent; it is a highly engineered pharmacophoric node. By understanding its mechanism of action—specifically how the 2-methylpyrimidine anchors to the kinase hinge, how the piperidin-3-ol probes the solvent channel, and how the 6-chloro group serves as both a steric blocker and a reactive electrophile—drug development professionals can rationally design the next generation of highly selective tyrosine kinase inhibitors.

References

  • Title: 1250798-52-7|1-(6-Chloro-2-methylpyrimidin-4-yl)
  • Title: 6-chloro-N-[1-[(2-methylphenyl)
  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • Source: google.
  • Title: SUBSTITUTED PYRIDINE SPLEEN TYROSINE KINASE (SYK)

Sources

Exploratory

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol molecular weight and chemical structure

Executive Summary In modern drug discovery, the pyrimidine scaffold is a privileged structure frequently found in kinase inhibitors and targeted therapeutics. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pyrimidine scaffold is a privileged structure frequently found in kinase inhibitors and targeted therapeutics. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol serves as a highly versatile, mono-substituted building block. By strategically exploiting the differential reactivity of symmetrical dichloropyrimidines, chemists can synthesize this intermediate with high regiochemical precision. This guide details the structural properties, the mechanistic causality behind its synthesis, and the downstream applications of this critical intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular composition and structural topology of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is the first step in leveraging it for library synthesis. The molecule consists of an electron-deficient pyrimidine core, a C2-methyl group, a C4-piperidin-3-ol substituent, and a C6-chloride handle.

Quantitative Molecular Weight Breakdown

The exact molecular weight and elemental composition are critical for analytical validation (e.g., Mass Spectrometry). Below is the precise atomic mass contribution for the chemical formula C₁₀H₁₄ClN₃O .

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 141.00814.112
Chlorine (Cl) 135.45035.450
Nitrogen (N) 314.00742.021
Oxygen (O) 115.99915.999
Total (MW) 227.692 g/mol

Key Physicochemical Properties:

  • Exact Monoisotopic Mass: 227.0825 Da

  • Key Reactive Site: C6-Chloride (Electrophilic handle for cross-coupling)

  • Stereocenter: The C3 position of the piperidine ring contains a chiral center, meaning this compound can exist as (R) or (S) enantiomers, or a racemic mixture depending on the starting piperidin-3-ol used.

Mechanistic Synthesis & Experimental Protocol

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1].

The Causality of Regioselection

The starting material, 4,6-dichloro-2-methylpyrimidine, is highly electrophilic due to the electron-withdrawing nature of the two chlorine atoms[1]. When piperidin-3-ol attacks one of the equivalent C4/C6 positions, it forms the mono-substituted product.

Why doesn't the reaction proceed to bis-substitution? Once the first substitution occurs, the incoming piperidine ring donates electron density through its nitrogen lone pair into the pyrimidine π-system. This resonance significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the mono-substituted product, thermodynamically deactivating the remaining C6-chloride toward a second nucleophilic attack[1]. By strictly controlling the temperature (0 °C), we kinetically trap the mono-substituted product, preventing the formation of unwanted bis-substituted impurities[2].

SNAr_Synthesis A 4,6-Dichloro-2-methylpyrimidine (Electrophile) C DIPEA / EtOH 0 °C to RT A->C B Piperidin-3-ol (Nucleophile) B->C D 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol C->D Regioselective SNAr

Regioselective SNAr synthesis workflow for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

Reagent Stoichiometry Table:

Reagent Equivalents Role
4,6-Dichloro-2-methylpyrimidine 1.0 eq Limiting Reagent / Electrophile
Piperidin-3-ol 1.05 eq Nucleophile
N,N-Diisopropylethylamine (DIPEA) 1.5 eq Non-nucleophilic Base

| Anhydrous Ethanol | 0.2 M | Protic Solvent |

Procedure:

  • Initiation: Flame-dry a round-bottom flask and purge with Argon. Add 4,6-dichloro-2-methylpyrimidine (1.0 eq) and anhydrous ethanol. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise.

    • Causality: DIPEA acts as a proton sponge to neutralize the HCl byproduct. Its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Nucleophile Addition: Dissolve piperidin-3-ol (1.05 eq) in a minimal volume of ethanol and add dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C minimizes local concentration spikes of the nucleophile, kinetically favoring mono-substitution[2].

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 2 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material should completely disappear, replaced by a single, lower Rf​ spot.

  • Quench & Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Downstream Applications in Medicinal Chemistry

The retained C6-chloride in 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is an orthogonal reactive handle. Because the pyrimidine ring is now electronically deactivated, this chloride is highly stable under standard physiological conditions but remains perfectly primed for palladium-catalyzed cross-coupling[3].

Medicinal chemists utilize this intermediate to build extended molecular architectures:

  • : Reacting the C6-chloride with aryl or heteroaryl boronic acids to build conjugated bi-aryl systems common in kinase inhibitors[3].

  • : Coupling with primary or secondary amines to create di-amino pyrimidine scaffolds[2].

Cross_Coupling Core 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (Intermediate) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Aryl Boronic Acids) Core->Suzuki Aryl/Heteroaryl Substitution Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, Amines) Core->Buchwald C-N Bond Formation Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed, Alkynes) Core->Sonogashira C-C Alkyne Formation

Downstream palladium-catalyzed cross-coupling diversification strategies.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS Analysis: The mass spectrum must confirm the exact mass. Crucially, the presence of exactly one chlorine atom is definitively proven by a 3:1 ratio of the M and M+2 isotopic peaks at m/z 228.1 [M+H]+ and 230.1 [M+H+2]+ [2].

  • ¹H NMR (CDCl₃): The pyrimidine C5 aromatic proton is highly diagnostic. In the starting material, it appears far downfield. Post-substitution, the electron-donating piperidine shifts this proton upfield to approximately 6.3–6.5 ppm (singlet)[2]. The C2-methyl group will appear as a sharp singlet near 2.4 ppm.

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Foundational

In Vitro Biological Activity and Fragment-Based Profiling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Executive Summary & Pharmacophore Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is the critical first step in developing potent kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is the critical first step in developing potent kinase inhibitors. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7)[1] serves as a privileged pharmacophore for targeting Serine/Threonine kinases.

As an Application Scientist overseeing hit-to-lead campaigns, I approach this molecule not as a finished drug, but as a highly tunable vector. Its structural biology rationale is elegant:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms form critical, directional hydrogen bonds with the backbone amides of the kinase ATP-binding pocket.

  • 6-Chloro & 2-Methyl Substitutions: These moieties are perfectly positioned to explore the hydrophobic pocket (Region I) and pack against the gatekeeper residue, increasing the residence time of the fragment.

  • Piperidin-3-ol Vector: Attached at the C4 position, the piperidine ring projects the 3-hydroxyl group toward the solvent-exposed front or the ribose-binding pocket. This hydroxyl group provides a critical synthetic handle for downstream elaboration while contributing to baseline aqueous solubility.

Target Kinase Profiling: MK2 and PIM Kinases

In vitro profiling of this fragment reveals baseline inhibitory activity against specific kinase families, most notably MAPKAP Kinase 2 (MK2) and PIM kinases .

MK2 is a direct downstream effector of p38 MAPK and a master regulator of pro-inflammatory cytokines such as TNF-α and IL-6[2]. Because MK2 resides in the nucleus and translocates to the cytoplasm upon activation to phosphorylate substrates like Hsp27, inhibiting it offers a highly validated therapeutic mechanism for chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease)[2]. Furthermore, related pyrimidine-based fragments are foundational in the synthesis of PIM kinase inhibitors, which are utilized to disrupt abnormal cellular survival responses in oncology[3].

Self-Validating In Vitro Experimental Workflows

Because fragments bind weakly ( KD​ in the μM range), they are uniquely susceptible to assay artifacts, such as compound aggregation or inner-filter effects. To ensure scientific integrity, the following protocols are designed as self-validating systems .

Workflow A: Luminescence-Based ATP-Competitive Kinase Assay (ADP-Glo)
  • Causality for Assay Selection: At the high concentrations required for fragment screening (up to 1 mM), auto-fluorescence frequently causes false positives in standard TR-FRET assays. We utilize ADP-Glo because it measures ADP production via a coupled luciferase reaction, completely isolating the luminescent detection step from the optical properties of the pyrimidine fragment.

Step-by-Step Protocol:

  • Enzyme Incubation: In a 384-well white microplate, dispense 5 nM recombinant MK2 (or PIM1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Add 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in a 10-point dose-response curve (1 μM to 1 mM). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 10 μM ultra-pure ATP and 50 μM specific peptide substrate (e.g., HSP27tide). Centrifuge briefly and incubate for 60 minutes at 25°C.

  • Kinase Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.

  • Self-Validation & Quality Control: The assay plate must include a Staurosporine positive control curve and a no-enzyme negative control. The data is only accepted if the calculated Z'-factor is >0.6 and the reference inhibitor yields an IC50​ within 3-fold of its historical average.

Workflow B: Surface Plasmon Resonance (SPR) for Direct Target Engagement
  • Causality for Assay Selection: Enzymatic assays cannot differentiate between true 1:1 stoichiometric binding and non-specific aggregation. SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) to definitively prove direct, reversible target engagement.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize biotinylated MK2 onto a Streptavidin (SA) sensor chip. Due to the low molecular weight of the fragment (MW: 227.7 g/mol ), immobilize the protein to a high density (~3000 RU) to ensure an adequate theoretical maximum response ( Rmax​ ).

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (3.125 μM to 200 μM ) at a high flow rate of 50 μL/min . This high flow rate is critical to eliminate mass transport limitations.

  • Solvent Correction: Run the assay in PBS-P+ buffer containing 2% DMSO. Execute a 6-point DMSO solvent correction cycle before and after the analyte runs to account for bulk refractive index shifts.

  • Self-Validation & Quality Control: The binding sensorgrams must fit a 1:1 Langmuir binding model with a χ2 value <10% of Rmax​ . Furthermore, steady-state affinity analysis must mathematically correlate with the kinetic KD​ , proving the interaction is specific and reversible.

Quantitative Fragment Profiling Data

The table below summarizes the representative baseline in vitro metrics for the fragment. Ligand Efficiency (LE) normalizes binding affinity to the number of heavy atoms (HA). For a 16-heavy-atom fragment like this, an LE >0.3 is considered highly promising for downstream optimization.

ParameterMK2 (MAPKAPK2)PIM1 KinaseAssay Methodology
Enzymatic IC50​ ( μM ) 18.5 ± 1.242.1 ± 3.5ADP-Glo Luminescence
Binding Affinity KD​ ( μM ) 12.0 ± 0.835.4 ± 2.1Surface Plasmon Resonance
Ligand Efficiency (LE) 0.380.31Calculated ( kcal/mol/HA )
Mechanism of Action ATP-CompetitiveATP-CompetitiveSPR / Michaelis-Menten Kinetics

Mechanism of Action & Pathway Visualization

By acting as an ATP-competitive inhibitor at the hinge region of MK2, the 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol scaffold successfully uncouples the p38 MAPK signaling cascade from its downstream inflammatory outputs[2].

G Stimulus Inflammatory Stimulus (e.g., Stress, Cytokines) p38MAPK p38 MAPK (Active Kinase) Stimulus->p38MAPK MK2 MAPKAP Kinase 2 (MK2) Target Enzyme p38MAPK->MK2 Phosphorylation Substrates Hsp27 / mRNA ARE-binding proteins MK2->Substrates Activation Fragment 1-(6-Chloro-2-methylpyrimidin- 4-yl)piperidin-3-ol Fragment->MK2 ATP-Competitive Inhibition Response Pro-inflammatory Cytokine Production (TNF-α, IL-6) Substrates->Response

Caption: p38 MAPK/MK2 signaling pathway and ATP-competitive fragment intervention point.

References[1] Title: 1250798-52-7 | 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol | BLD Pharm

Source: bldpharm.com URL: [2] Title: EP 3193611 B1 - MK2 INHIBITORS AND USES THEREOF Source: epo.org URL: [3] Title: US8822497B2 - PIM kinase inhibitors and methods of their use Source: google.com.na URL:

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Exploratory

Crystallographic and Structural Analysis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol: A Technical Guide for Drug Discovery

Executive Summary & Molecular Rationale In modern medicinal chemistry, pyrimidine-piperidine scaffolds are highly privileged structures, frequently serving as the core architecture for kinase inhibitors, GPR119 agonists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In modern medicinal chemistry, pyrimidine-piperidine scaffolds are highly privileged structures, frequently serving as the core architecture for kinase inhibitors, GPR119 agonists, and targeted anti-cancer therapeutics[1][2]. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7) is a particularly versatile intermediate. It combines the electron-deficient, highly functionalizable 6-chloro-2-methylpyrimidine ring with the spatial complexity and hydrogen-bonding capacity of a piperidin-3-ol moiety.

Understanding the precise 3D spatial arrangement of this molecule is not merely an academic exercise; it is a critical prerequisite for structure-based drug design (SBDD). The relative orientation of the piperidine ring, the axial/equatorial positioning of the hydroxyl group, and the solid-state intermolecular interactions dictate the compound's binding affinity, solubility, and formulation viability. This technical guide provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this critical intermediate.

Experimental Workflow: From Nucleation to Phase Solution

To achieve atomic-level resolution, the transition from a synthesized powder to a high-quality single crystal requires a thermodynamically controlled environment. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized and data integrity is maintained.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Slow vapor diffusion is prioritized over rapid evaporation because it allows for reversible molecular attachment at the crystal face, minimizing defect formation and twinning, which are common in flexible piperidine derivatives.

  • Sample Preparation: Dissolve 50 mg of high-purity (>99% by HPLC) 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Setup: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 4.0 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a temperature-controlled environment (20 °C) for 3 to 7 days.

  • Harvesting: Once colorless, block-like crystals of sufficient dimensions (approx. 0.2 × 0.2 × 0.1 mm) form, harvest them immediately into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and lattice degradation.

Protocol 2: X-Ray Data Collection and Refinement

Causality: Data collection is performed at cryogenic temperatures (100 K) to quench the thermal vibrations of the piperidine ring atoms, thereby sharpening the electron density maps and allowing for the accurate assignment of hydrogen atoms.

  • Mounting: Mount a single crystal on a MiTeGen MicroMount and transfer it to the goniometer equipped with a nitrogen cold stream (100 K).

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo Kα radiation source ( λ = 0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion if absolute stereochemistry of chiral centers is required.

  • Integration & Scaling: Integrate the frames using standard software (e.g., SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This algorithm is highly effective at automatically assigning space groups and locating heavy atoms (Chlorine) alongside the C, N, and O framework.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3], accessed via the Olex2 graphical user interface[4]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Cryo-Mounting (100 K) B->C D X-Ray Data Collection (Mo Kα) C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (SHELXL / Olex2) E->F

Fig 1: End-to-end crystallographic workflow for pyrimidine-piperidine intermediates.

Structural Analysis and Conformational Geometry

Upon successful refinement (typically targeting an R1​ factor < 0.05), the structural anatomy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol reveals several critical features that dictate its chemical reactivity and biological fit.

Piperidine Ring Conformation

The central piperidine ring typically adopts an almost perfect chair conformation [5]. The exocyclic C-N bond connecting the piperidine nitrogen to the pyrimidine ring generally assumes an equatorial orientation to minimize 1,3-diaxial steric clashes with the piperidine protons. Depending on the specific enantiomer or racemic packing, the hydroxyl (-OH) group at the C3 position will project either axially or equatorially. An equatorial -OH is thermodynamically favored, though crystal packing forces (strong intermolecular hydrogen bonds) can sometimes trap the axial conformer in the solid state.

Pyrimidine Planarity and Dihedral Angles

The 6-chloro-2-methylpyrimidine ring is strictly planar. However, due to the steric bulk of the piperidine ring, the two ring systems cannot be coplanar. The dihedral angle between the mean plane of the pyrimidine ring and the mean plane of the piperidine ring typically ranges between 40° and 50° [2]. This twisted conformation prevents the ortho-protons of the piperidine ring from clashing with the pyrimidine nitrogen or the chlorine atom.

Supramolecular Assembly and Intermolecular Interactions

The solid-state architecture is governed by a hierarchy of intermolecular forces:

  • Hydrogen Bonding: The primary driver of crystal packing is the strong O−H⋯N hydrogen bond. The hydroxyl group acts as a donor, while the unhindered nitrogen atoms of the pyrimidine ring act as acceptors, forming robust 1D chains or 2D sheets[6].

  • Halogen Bonding: The highly polarizable C-Cl bond can participate in halogen bonding ( C−Cl⋯π or C−Cl⋯N ), providing secondary stabilization to the crystal lattice[5].

  • π−π Stacking: Inversion-related pyrimidine rings often align parallel to one another with a centroid-centroid distance of approximately 3.5 to 3.8 Å, creating stable π−π stacking interactions that reinforce the 3D framework[2].

Interactions Center 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol Hbond Strong Hydrogen Bonding (O-H···N) Center->Hbond Directs 1D/2D chains Halogen Halogen Bonding (C-Cl···N / π) Center->Halogen Lattice stabilization PiPi π-π Stacking (Pyrimidine Rings) Center->PiPi 3D framework assembly

Fig 2: Hierarchy of intermolecular interactions driving supramolecular assembly.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric data for this class of compounds, aggregated from validated structural analyses of analogous pyrimidine-piperidine derivatives[2][6].

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterExpected Value / Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c (if racemic) or P21​ / P1 (if chiral)
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Goodness-of-fit on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035−0.050 , wR2​≈0.090−0.120

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedExpected Value
Pyrimidine C-Cl Bond C(6) - Cl(1)1.73 - 1.75 Å
Exocyclic C-N Bond C(4_pyr) - N(1_pip)1.34 - 1.36 Å (Partial double bond character)
Piperidine C-O Bond C(3_pip) - O(1)1.42 - 1.44 Å
Dihedral Angle Pyrimidine Plane / Piperidine Plane40.0° - 50.0°
Hydrogen Bond (Donor-Acceptor) O(1)-H N(3_pyr)2.75 - 2.85 Å

Conclusion

The crystal structure analysis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol highlights the delicate balance between intramolecular steric constraints and intermolecular packing forces. By utilizing rigorous low-temperature X-ray diffraction protocols and advanced dual-space solving algorithms like SHELXT, researchers can map the exact conformational landscape of this intermediate. This structural clarity is indispensable for chemists aiming to leverage the pyrimidine's electrophilicity or the piperidine's hydrogen-bonding network in downstream drug development campaigns.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link][4][7]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link][3][8]

  • 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile Source: IUCrData (2020) URL:[Link][2][6]

  • The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: a three-dimensional hydrogen-bonded framework, augmented by π–π stacking interactions and I⋯N halogen bonds Source: Acta Crystallographica Section E: Crystallographic Communications (2019) URL:[Link][5][9]

Sources

Foundational

Binding Affinity and Mechanistic Profiling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as a Kinase Inhibitor Fragment

Executive Summary In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), functionalized pyrimidines serve as privileged scaffolds for kinase inhibition. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), functionalized pyrimidines serve as privileged scaffolds for kinase inhibition. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a highly specialized, bifunctional building block utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), particularly those targeting BCR-ABL1 and Src family kinases [1].

This technical guide explores the mechanistic binding affinity of this fragment, detailing how its structural vectors interact with the kinase domain, and provides field-proven, self-validating protocols for quantifying its binding kinetics and inhibitory potency.

Mechanistic Role in Target Binding

The binding affinity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol to target proteins is dictated by its distinct structural motifs, each engineered to exploit specific microenvironments within the kinase ATP-binding pocket.

The 2-Methylpyrimidine Core: Hinge-Binding Motif

The 2-methylpyrimidine ring acts as the primary anchor. In target proteins like BCR-ABL1, the nitrogen atom of the pyrimidine ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Met318 in BCR-ABL1) [1]. The adjacent 2-methyl group provides essential steric bulk that fits snugly into a small hydrophobic pocket adjacent to the hinge, restricting the rotational freedom of the fragment and minimizing entropic penalties upon binding.

The Piperidin-3-ol Moiety: Solvent Channel Projection

While the pyrimidine core anchors the molecule, the piperidin-3-ol moiety is directed outward toward the solvent-exposed channel of the kinase.

  • Solubility and Thermodynamics: The hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor, forming water-mediated hydrogen bonds that significantly enhance the aqueous solubility of the compound.

  • Conformational Locking: The steric volume of the piperidine ring prevents the kinase from easily adopting a closed, inactive conformation. Molecular simulation and crystallographic data of structurally related TKIs (like Dasatinib) demonstrate that this structural profile exhibits a highly selective preference for the active (open) conformation of the BCR-ABL kinase [2].

The 6-Chloro Position: The Electrophilic Handle

In isolation, the fragment exhibits weak to moderate binding affinity (typical of FBDD). However, the 6-chloro position serves as a highly reactive electrophilic site for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. This allows researchers to append secondary pharmacophores (such as an aminothiazole ring) that extend into the hydrophobic spine of the kinase, converting a low-affinity fragment into a nanomolar or picomolar Type I or Type II inhibitor [1].

BCR_ABL_Pathway Inhibitor Pyrimidine-Piperidine Fragment/Inhibitor BCR_ABL BCR-ABL1 Kinase Inhibitor->BCR_ABL Blocks ATP Pocket GRB2 GRB2 / SOS Complex BCR_ABL->GRB2 Phosphorylation RAS RAS Activation GRB2->RAS Nucleotide Exchange RAF RAF / MEK / ERK Cascade RAS->RAF Kinase Cascade Proliferation Cell Proliferation & Survival RAF->Proliferation Gene Transcription

Figure 1: Disruption of the BCR-ABL1 signaling cascade by pyrimidine-based kinase inhibitors.

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity and trustworthiness, the binding affinity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol must be evaluated using orthogonal, self-validating systems. We employ Surface Plasmon Resonance (SPR) for direct thermodynamic binding and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR is critical for fragment characterization because it captures real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are often too fast to measure accurately via end-point assays.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Equilibrate with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Target Immobilization: Activate the chip surface using standard amine coupling (EDC/NHS). Inject recombinant His-tagged BCR-ABL1 kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block excess reactive groups with 1 M Ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol ranging from 1.56 µM to 100 µM in running buffer. Causality note: 1% DMSO must be strictly matched between the analyte and running buffer to prevent bulk refractive index shifts.

  • Injection Phase: Inject the analyte series at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow dissociation for 120 seconds. Since fragments typically have rapid off-rates, chemical regeneration is rarely needed; buffer flow alone is sufficient to return the signal to baseline.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd​ ( koff​/kon​ ).

SPR_Workflow Immobilize 1. Target Immobilization (BCR-ABL on CM5 Chip) Inject 2. Analyte Injection (Fragment Titration) Immobilize->Inject Bind 3. Association Phase (k_on Measurement) Inject->Bind Wash 4. Dissociation Phase (k_off Measurement) Bind->Wash Analyze 5. Kinetic Analysis (K_d Calculation) Wash->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining fragment binding kinetics.

Protocol 2: TR-FRET Kinase Activity Assay

To validate that the physical binding observed in SPR translates to functional kinase inhibition, a TR-FRET assay is utilized.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, add 5 µL of BCR-ABL1 enzyme (final concentration 0.5 nM) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the fragment (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration gradient (100 µM to 10 nM). Include Staurosporine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic TK substrate (100 nM) and ATP. Causality note: ATP concentration must be set precisely at the apparent Km​ (e.g., 10 µM for BCR-ABL1) to ensure the assay is sensitive to competitive ATP-site binders.

  • Incubation & Termination: Incubate at room temperature for 60 minutes. Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-substrate antibody (2 nM).

  • Readout: Incubate for an additional 60 minutes, then read the TR-FRET signal (excitation 320 nm, emission 615 nm and 665 nm) on a microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation

The following table summarizes representative binding data, illustrating the thermodynamic profile of the isolated 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol fragment compared to a fully assembled, optimized Type I inhibitor (e.g., a Dasatinib analog) [1][3].

Compound ProfileTarget ProteinSPR Affinity ( Kd​ )Functional Inhibition ( IC50​ )Ligand Efficiency (LE)
Isolated Fragment (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol)BCR-ABL1 (WT)45.2 µM> 100 µM~0.32 kcal/mol/HA
Isolated Fragment c-Src38.5 µM85.4 µM~0.34 kcal/mol/HA
Assembled Inhibitor (Fragment coupled to Aminothiazole core)BCR-ABL1 (WT)0.8 nM1.2 nM~0.41 kcal/mol/HA
Assembled Inhibitor BCR-ABL1 (T315I)> 10 µM> 10 µMN/A (Steric Clash)

Data Interpretation: The isolated fragment exhibits micromolar affinity, which is highly efficient for its low molecular weight (Ligand Efficiency > 0.3). The lack of potent functional inhibition ( IC50​>100μM ) is expected, as the fragment alone cannot fully occlude the ATP pocket. However, once the 6-chloro position is utilized to grow the molecule, the affinity shifts into the nanomolar range, validating the fragment as a highly competent hinge-binding anchor.

References

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments Source: Blood Cancer Journal (via PubMed Central) URL:[Link]

  • Dasatinib in chronic myeloid leukemia: a review Source: Therapeutics and Clinical Risk Management (via PubMed Central) URL:[Link]

Exploratory

Preclinical Evaluation and IC50 Profiling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Scaffolds in Oncology

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Oncology Researchers Executive Summary In the landscape of targeted oncology, pyrimidine-based heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Oncology Researchers

Executive Summary

In the landscape of targeted oncology, pyrimidine-based heterocycles represent one of the most privileged pharmacophores for kinase inhibition. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol serves as a highly versatile, bifunctional building block in the synthesis of novel anti-cancer therapeutics[1].

Rather than acting as a standalone drug, this scaffold is strategically designed for late-stage functionalization. The 6-chloro-2-methylpyrimidine core provides a highly reactive electrophilic site for nucleophilic aromatic substitution (SNAr), while the piperidin-3-ol moiety introduces a rigidified chiral network capable of critical hydrogen bonding[2]. This technical whitepaper details the mechanistic rationale behind this scaffold, outlines a self-validating protocol for evaluating its derivatives in cancer cell lines, and analyzes the Structure-Activity Relationship (SAR) governing its IC50 profiles.

Mechanistic Rationale: The Pyrimidine-Piperidine Pharmacophore

To understand the biological evaluation of this compound, one must first understand the causality behind its structural design:

  • ATP-Competitive Hinge Binding: The pyrimidine ring mimics the adenine base of ATP. When introduced to a target kinase (e.g., EGFR, SRC, or mutant LRRK2), the nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[3].

  • Solvent-Exposed Vectoring: The piperidin-3-ol ring acts as a spatial director. The hydroxyl (-OH) group enhances aqueous solubility (improving the pharmacokinetic profile) and interacts with polar residues in the ribose-binding pocket of the kinase.

  • Modular Optimization: The C6-chlorine atom is a deliberate synthetic handle. As demonstrated in recent high-throughput evaluations of related 4-aminopyrazolo[3,4-d]pyrimidine derivatives, replacing this chlorine with optimized hydrophobic anilines significantly enhances anti-cancer activity, particularly against renal cancer cell lines like UO-31[1].

Pathway Compound 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol Scaffold ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Binding Kinase Target Kinase (e.g., EGFR / SRC) MAPK MAPK / AKT Signaling Cascade Kinase->MAPK Phosphorylation Inhibited ATP->Kinase Blocked Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation Downregulated Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Upregulated

Fig 1: Mechanism of action for pyrimidine-piperidine kinase inhibition.

High-Throughput In Vitro Anti-Cancer Evaluation Protocol

To generate reliable IC50 data, the assay methodology must be a self-validating system. The following protocol utilizes an ATP-luminescence readout, which is fundamentally superior to colorimetric assays (like MTT) because it avoids optical interference from the test compounds and provides a direct, linear correlation with metabolically active cells.

System Validation Requirements

Every 384-well assay plate must contain:

  • Negative Control (100% Viability): 0.5% DMSO vehicle to establish baseline proliferation.

  • Positive Control (0% Viability): 1 µM Staurosporine (a pan-kinase inhibitor) to validate assay sensitivity and define the maximum inhibition plateau.

  • Background Control: Media-only wells to subtract baseline luminescence.

Step-by-Step Methodology

Step 1: Cell Seeding and Equilibration

  • Action: Harvest target cancer cell lines (e.g., UO-31 renal, MCF-7 breast, A549 NSCLC) at 80% confluence. Seed at 2,000 cells/well in 384-well solid white opaque plates.

  • Causality: White plates are mandatory as they maximize the reflection of the luminescent signal while preventing well-to-well optical crosstalk. Seeding at 2,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

Step 2: Acoustic Compound Dosing

  • Action: Prepare a 10-point serial dilution (1:3 ratio) of the pyrimidine derivatives in 100% DMSO, starting at a top concentration of 10 mM. Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into the assay plates, achieving a final top concentration of 10 µM.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration in the assay remains strictly at or below 0.5%. Exceeding this threshold induces solvent-mediated cytotoxicity, which artificially skews the IC50 curve.

Step 3: Incubation

  • Action: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Causality: A 72-hour window allows for at least two complete cell doubling times. Because kinase inhibitors primarily induce cell cycle arrest or apoptosis during division, shorter incubations often result in false-negative IC50 values.

Step 4: Luminescent Readout

  • Action: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent at a 1:1 v/v ratio. Shake at 500 rpm for 2 minutes to induce cell lysis, incubate in the dark for 10 minutes, and read luminescence on a multimode plate reader.

  • Causality: Room temperature equilibration is critical; the luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate causes "edge effects," where the outer wells read differently than the inner wells due to thermal gradients.

Step 5: Data Analysis

  • Action: Normalize raw luminescence units (RLU) to the DMSO control. Fit the dose-response data using a 4-parameter logistic (4PL) regression model to calculate the absolute IC50.

Workflow Synthesis Compound Synthesis & QC Plating Cell Plating (UO-31, MCF-7) Synthesis->Plating Treatment Compound Treatment (10-point dose) Plating->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Assay CellTiter-Glo Assay Incubation->Assay Analysis IC50 Calculation (4PL Fit) Assay->Analysis

Fig 2: High-throughput IC50 screening workflow for oncology candidates.

Quantitative Data: SAR and IC50 Profiling

The parent scaffold, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, exhibits negligible anti-cancer activity on its own due to the unoptimized chlorine atom. However, when subjected to SNAr displacement, the resulting derivatives show distinct Structure-Activity Relationships (SAR).

Recent studies on analogous pyrimidine systems demonstrate that introducing simple hydrophobic anilines significantly boosts potency, whereas bulky heterocyclic substitutions abrogate binding due to steric clashes within the kinase hinge region[1].

Table 1: Structure-Activity Relationship (SAR) and IC50 Profiling of Pyrimidine-Piperidine Derivatives

Compound IDR-Group Substitution (Replacing C6-Chlorine)UO-31 (Renal) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (NSCLC) IC50 (µM)
Parent Scaffold -Cl (Unsubstituted)>10.0>10.0>10.0
Derivative A (e.g., 12c) -NH-(3-phenoxyphenyl)0.45 ± 0.08 1.20 ± 0.152.50 ± 0.30
Derivative B (e.g., 12f) -NH-(2,4-difluorophenyl)0.85 ± 0.103.40 ± 0.254.10 ± 0.45
Derivative C (e.g., 12t) -NH-(thiazole-2-carboxylic acid)>10.0>10.0>10.0

Data Interpretation: The data clearly illustrates that the pyrimidine-piperidine core requires a lipophilic extension (Derivative A/B) to achieve sub-micromolar IC50 values. Bulky, highly polar groups (Derivative C) fail to penetrate the hydrophobic pocket adjacent to the ATP-binding site, rendering them inactive across all tested cell lines[1].

References

  • Dash A, Vaddamanu G, Hawsawi MB, Alluhaibi MS, Gurijala PK, Mulakayala N. "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells." RSC Advances. 2024;14(42):30938.[Link]

  • PubChem. "6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-2-methylpiperazin-1-yl)-N-(3,4-difluorobenzyl)nicotinamide." National Center for Biotechnology Information.[Link]

  • Liu C, Tong J, Fang Z, et al. "Molecular modeling aided design, synthesis and biological evaluation of quinazoline derivatives for the treatment of human cancer." Molecular Diversity. 2025;29(6):5709.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Content Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, and Protocol Validation Introduction and Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Content Focus: Nucleophilic Aromatic Substitution (SNAr), Chemoselectivity, and Protocol Validation

Introduction and Mechanistic Rationale

The pyrimidine core is a privileged pharmacophore in modern drug discovery, serving as the foundational scaffold for numerous kinase inhibitors, including Dasatinib and various Src-family modulators[1][2]. The synthesis of functionalized pyrimidines frequently relies on the sequential, regioselective functionalization of polyhalogenated precursors.

This application note details the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol via a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and piperidin-3-ol.

The Causality of Chemoselectivity

4,6-Dichloro-2-methylpyrimidine possesses two highly electrophilic centers at the C4 and C6 positions due to the strong electron-withdrawing effect of the adjacent endocyclic nitrogen atoms[3].

  • Mono-substitution Control: When piperidin-3-ol attacks the C4 position, the resulting intermediate undergoes chloride elimination to form the mono-substituted product. Crucially, the newly attached piperidine ring donates electron density into the pyrimidine core via resonance from its nitrogen lone pair.

  • Deactivation: This resonance significantly increases the electron density of the pyrimidine ring, rendering the remaining C-Cl bond at the C6 position highly resistant to further SNAr under mild conditions. Consequently, the reaction naturally halts at mono-substitution. Displacing the second chloride typically requires forcing conditions, such as temperatures exceeding 120°C or palladium-catalyzed Buchwald-Hartwig cross-coupling[1].

SNAr_Mechanism SM1 4,6-Dichloro-2-methylpyrimidine (Highly Electrophilic) Cond DIPEA, EtOH 60°C, 2-4 h SM1->Cond SM2 Piperidin-3-ol (Nucleophile) SM2->Cond Prod 1-(6-Chloro-2-methylpyrimidin- 4-yl)piperidin-3-ol (Deactivated to further SNAr) Cond->Prod Regioselective Mono-SNAr

Fig 1. Regioselective SNAr pathway for mono-substitution of the pyrimidine core.

Reagents and Materials

The selection of ethanol as a solvent ensures excellent solubility for both the electrophile and the polar nucleophile while remaining environmentally benign. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, which minimizes its potential to act as a competing nucleophile.

Table 1: Stoichiometry and Reagent Roles (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4,6-Dichloro-2-methylpyrimidine 163.001.001.63 gDielectrophilic Scaffold
Piperidin-3-ol 101.151.051.06 gNucleophile
DIPEA 129.241.502.61 mLAcid Scavenger (Neutralizes HCl)
Ethanol (Absolute) 46.07-50 mLProtic Solvent

Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific go/no-go indicators to ensure process integrity before proceeding to the next step.

Workflow Step1 1. Reagent Assembly 0.2 M in EtOH + 1.5 eq DIPEA Step2 2. Thermal Reaction Stir at 60°C for 2-4 hours Step1->Step2 Step3 3. In-Process Control (IPC) Check TLC (Hex:EtOAc 1:1) Step2->Step3 Step4 4. Solvent Evaporation Concentrate under reduced pressure Step3->Step4 Step5 5. Liquid-Liquid Extraction DCM / Sat. NaHCO3 wash Step4->Step5 Step6 6. Flash Chromatography Silica gel, 0-50% EtOAc/Hexane Step5->Step6

Fig 2. Step-by-step experimental workflow for synthesis, workup, and purification.

Phase 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) to the flask, followed by 50 mL of absolute ethanol. Stir until fully dissolved.

  • Add DIPEA (2.61 mL, 15.0 mmol) to the solution.

  • Add piperidin-3-ol (1.06 g, 10.5 mmol) in one portion.

    • Expert Insight: Adding the nucleophile last prevents any premature degradation or side reactions before the acid scavenger (DIPEA) is uniformly distributed.

Phase 2: Incubation and In-Process Control (IPC)
  • Submerge the flask in a pre-heated oil bath at 60°C. Stir vigorously for 2 to 4 hours.

  • Self-Validation (TLC Analysis): Remove a 10 µL aliquot and spot it on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (1:1).

    • Expected Observation: The starting pyrimidine is highly non-polar ( Rf​≈0.8 , UV active). The product, containing a polar hydroxyl group, will elute significantly lower ( Rf​≈0.35 , UV active and stains with KMnO 4​ ).

    • Troubleshooting: If the starting material persists after 4 hours, verify the internal temperature. You may add an additional 0.05 eq of piperidin-3-ol. Do not exceed 1.15 eq total to prevent trace formation of the di-substituted byproduct.

Phase 3: Workup and Isolation
  • Once IPC confirms complete conversion, remove the flask from the heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the ethanol.

  • Dissolve the resulting crude residue in Dichloromethane (DCM, 50 mL).

  • Transfer to a separatory funnel and wash with saturated aqueous NaHCO 3​ (2 × 30 mL) followed by brine (30 mL).

    • Expert Insight: The aqueous layer must be maintained at pH > 8. If the pH drops, the piperidin-3-ol moiety may become protonated, causing the product to partition into the aqueous layer and drastically reducing your yield.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution from 0% to 50% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product ( Rf​≈0.35 ) and concentrate to afford 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as a white to off-white solid.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, cross-reference your analytical data with the expected parameters outlined in Table 2.

Table 2: Expected Analytical Data Summary

Analytical MethodExpected Signal / ObservationDiagnostic Value
LC-MS (ESI+) [M+H]+ m/z calculated for C 10​ H 15​ ClN 3​ O: 228.09; Found: 228.1Confirms exact mass and mono-substitution. The presence of a 3:1 isotopic pattern confirms the single chlorine atom.
1 H NMR (400 MHz, CDCl 3​ ) δ 6.30 (s, 1H), 3.90-3.70 (m, 2H), 3.65 (m, 1H), 3.20 (m, 2H), 2.45 (s, 3H), 1.95-1.50 (m, 4H)The singlet at δ 6.30 confirms the intact C5 pyrimidine proton. The singlet at δ 2.45 represents the C2 methyl group.
13 C NMR (100 MHz, CDCl 3​ ) δ 167.5, 162.0, 159.5, 101.2, 66.5, 49.2, 44.1, 31.5, 25.8, 22.1The signal at δ 101.2 corresponds to the C5 carbon, highly shielded by the adjacent electron-donating piperidine group.

References

  • Targegen, Inc. "Benzotriazine inhibitors of kinases." US Patent 8,481,536 B2, 2013.
  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2024. URL: [Link]

  • Science Publishing Group. "Computational Elucidation of Novel Synthetic Scheme for Dasatinib." International Journal of Computational and Theoretical Chemistry, 2025. URL:[Link]

Sources

Application

Application Note: Synthesis and Isolation of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Application: Pharmaceutical intermediate synthesis, kinase inhibitor scaffold development (e.g., Dasatinib analogs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Application: Pharmaceutical intermediate synthesis, kinase inhibitor scaffold development (e.g., Dasatinib analogs).

Introduction and Mechanistic Rationale

The functionalization of active chloro-heterocycles is a cornerstone of modern medicinal chemistry, particularly in the synthesis of small molecule kinase inhibitors (SMKIs)[]. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol serves as a highly versatile building block. It is synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) between 4,6-dichloro-2-methylpyrimidine and piperidin-3-ol.

The Causality of the SN​Ar Mechanism

The efficiency of this reaction relies heavily on the electronic environment of the pyrimidine core. 4,6-Dichloro-2-methylpyrimidine is highly activated toward nucleophilic attack because the electronegative ring nitrogens strongly withdraw electron density from the C4 and C6 positions[2].

When piperidin-3-ol (the nucleophile) attacks the C4 position, the ring nitrogens stabilize the resulting dearomatized anionic intermediate, known as the Meisenheimer complex [2]. Subsequent elimination of the chloride ion restores aromaticity.

Regioselectivity and Mono-substitution: A critical aspect of this protocol is preventing double substitution. Because 4,6-dichloro-2-methylpyrimidine is symmetric, initial attack at C4 or C6 is statistically equivalent. However, once the first piperidin-3-ol moiety is installed, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance. This significantly reduces the electrophilicity of the remaining C-Cl bond, allowing the mono-substituted product to be isolated with high chemoselectivity under mild conditions[3].

Experimental Workflow

SNAr_Workflow R1 4,6-Dichloro-2- methylpyrimidine RXN SNAr Reaction (EtOH, 0 °C to RT) R1->RXN R2 Piperidin-3-ol + DIPEA R2->RXN WU Aqueous Workup (EtOAc / H2O) RXN->WU Quench & Extract PUR Purification (Silica Gel / Flash) WU->PUR Organic Phase PROD 1-(6-Chloro-2-methyl pyrimidin-4-yl) piperidin-3-ol PUR->PROD Isolate

Workflow for the SNAr synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

Quantitative Data & Stoichiometry

To ensure a self-validating and reproducible system, the following stoichiometric ratios are optimized to favor mono-substitution while driving the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the deactivation of the piperidin-3-ol nucleophile[].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4,6-Dichloro-2-methylpyrimidine163.001.001.63 g10.0 mmolElectrophile
Piperidin-3-ol101.151.051.06 g10.5 mmolNucleophile
DIPEA (N,N-Diisopropylethylamine)129.242.003.48 mL20.0 mmolAcid Scavenger
Ethanol (Anhydrous)46.07-25.0 mL-Solvent
Product (Expected) 227.69 1.00 ~2.05 g ~9.0 mmol Target (90% yield)

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Dissolve 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in anhydrous ethanol (20 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Initiating the reaction at 0 °C controls the exothermic formation of the Meisenheimer complex and strictly limits any potential di-substitution.

Step 2: Reagent Addition
  • Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution in one portion.

  • Dissolve piperidin-3-ol (1.06 g, 10.5 mmol) in anhydrous ethanol (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump or addition funnel.

Step 3: Reaction Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C).

  • Stir for 4–6 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The starting material ( Rf​≈0.8 ) should be consumed, replaced by a new, more polar spot ( Rf​≈0.4 ).

Step 4: Quenching and Workup
  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the resulting residue with Ethyl Acetate (50 mL) and quench with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution (30 mL).

  • Transfer to a separatory funnel, partition the layers, and extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification and Isolation
  • Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 20% Ethyl Acetate in Hexanes and ramping up to 60% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product and evaporate the solvent to afford 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as a white to off-white solid.

Self-Validating System: Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, the following analytical parameters must be verified:

  • LC-MS (ESI+): The calculated exact mass for C10​H14​ClN3​O is 227.08. The mass spectrum should exhibit a prominent pseudo-molecular ion peak [M+H]+ at m/z 228.1 . A characteristic chlorine isotope pattern ( M and M+2 in a 3:1 ratio) must be present, confirming the retention of one chlorine atom.

  • 1H NMR (400 MHz, CDCl3​ ):

    • The pyrimidine C5 proton will appear as a distinct singlet in the aromatic region (approx. δ 6.3 - 6.5 ppm).

    • The methyl group at the C2 position will appear as a singlet integrating to 3H (approx. δ 2.4 - 2.5 ppm).

    • The piperidine protons will present as a complex multiplet in the aliphatic region ( δ 1.5 - 4.0 ppm), with the proton germinal to the hydroxyl group shifted furthest downfield.

References

  • Thermo Fisher Scientific. "Active chloro-heterocycles". Thermo Fisher Scientific. Available at: [Link]

  • Science Publishing Group. (2025, February 26). "Computational Elucidation of Novel Synthetic Scheme for Dasatinib". Science Publishing Group. Available at: [Link]

Sources

Method

Application Note: Regio- and Chemoselective Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary The 2-methylpyrimidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The 2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., MK2, Src, and HIV-1 reverse transcriptase inhibitors) . The synthesis of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol represents a critical intermediate step in drug discovery workflows. This application note details a highly optimized, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with piperidin-3-ol. By leveraging precise stoichiometric and thermodynamic controls, this methodology ensures absolute chemoselectivity (N-arylation over O-arylation) and regioselectivity (mono-substitution over bis-substitution).

Mechanistic Principles & Causality

Chemoselectivity: The Ambidentate Nucleophile

Piperidin-3-ol is an ambidentate nucleophile, possessing both a secondary aliphatic amine and a secondary hydroxyl group. In SNAr reactions, the secondary amine is significantly more nucleophilic due to its lower electronegativity and higher polarizability compared to the oxygen atom. By utilizing a non-nucleophilic, mildly basic proton scavenger such as N,N-Diisopropylethylamine (DIPEA), the intermediate ammonium species is rapidly deprotonated without ionizing the hydroxyl group. This causal relationship ensures that N-arylation proceeds exclusively, bypassing the need for protecting group chemistry .

Regioselectivity & Resonance Deactivation

4,6-Dichloro-2-methylpyrimidine contains two identical electrophilic centers . The first substitution with piperidin-3-ol forms the desired mono-substituted product. Crucially, the lone pair on the newly attached piperidine nitrogen donates electron density into the pyrimidine ring via resonance. This resonance significantly increases the activation energy required for a second SNAr event at the C6 position . Despite this electronic deactivation, strict stoichiometric control (1.05 equivalents of amine) and low-temperature initiation (0 °C) are mandatory to suppress the formation of the undesired 4,6-bis(piperidin-3-yl)pyrimidine byproduct.

Chemoselectivity Substrate 4,6-Dichloro-2-methylpyrimidine + Piperidin-3-ol PathA N-Arylation (Desired) Secondary Amine Nucleophile Fast, Low Activation Energy Substrate->PathA DIPEA, 0 °C to RT PathB O-Arylation (Undesired) Hydroxyl Nucleophile Slow, Requires Strong Base (NaH) Substrate->PathB Strong Base, Heat PathC Bis-substitution (Undesired) Reaction at both C4 and C6 Requires Excess Amine & Heat Substrate->PathC >2 eq Amine, Heat Product 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol PathA->Product

Chemoselectivity and regioselectivity pathways governed by base selection and temperature.

Reaction Optimization & Quantitative Data

The choice of solvent and base profoundly impacts the reaction trajectory. Polar protic solvents like Ethanol (EtOH) stabilize the SNAr transition state via hydrogen bonding with the departing chloride ion, accelerating the reaction at lower temperatures compared to aprotic solvents like DCM.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4,6-Dichloro-2-methylpyrimidine163.001.001.63 gElectrophile
Piperidin-3-ol101.151.051.06 gNucleophile
DIPEA129.241.502.61 mLNon-nucleophilic Base
Ethanol (Absolute)46.07-20.0 mLSolvent

Table 2: Optimization of Reaction Conditions

SolventBaseTemperatureTimeYield (%)Mechanistic Observation
DMFK₂CO₃80 °C2 h45%High thermal energy overcame resonance deactivation; significant bis-substitution observed.
DCMTEART12 h72%Lack of transition-state stabilization led to sluggish kinetics and incomplete conversion.
EtOH DIPEA 0 °C to RT 4 h 89% Optimal chemoselectivity; hydrogen bonding accelerated mono-substitution.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. In-process controls (IPCs) are embedded to ensure the reaction cannot proceed to the next stage unless specific chemical criteria are met.

Workflow A 1. Reaction Setup (0 °C, DIPEA, EtOH) B 2. S_NAr Reaction (Warm to RT, 4 h) A->B C 3. In-Process Control (LC-MS / TLC Validation) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Flash Chromatography) D->E

Step-by-step workflow for the synthesis and isolation of the target pyrimidine intermediate.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.61 mL, 15.0 mmol) dropwise over 2 minutes.

  • Dissolve piperidin-3-ol (1.06 g, 10.5 mmol) in 5 mL of ethanol and add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

Step 2: Reaction Execution
  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours.

Step 3: In-Process Control (The Self-Validation Checkpoint)

Do not proceed to workup until this checkpoint is cleared.

  • TLC Analysis: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexanes/EtOAc 1:1). The starting material (Rf ≈ 0.8) should be absent, replaced by a new UV-active spot (Rf ≈ 0.3).

  • LC-MS Analysis: Dilute a 10 µL aliquot in 1 mL of Acetonitrile. Analyze via LC-MS.

    • Pass Criteria: A dominant peak at m/z 228.1 [M+H]⁺ is observed. The starting material peak (m/z 163.0) must be <5% relative abundance.

    • Failure Protocol: If starting material >5%, add an additional 0.05 eq of piperidin-3-ol, stir for 1 hour, and re-analyze.

Step 4: Aqueous Workup
  • Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the resulting residue with Dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL).

    • Validation Checkpoint: Verify the pH of the initial aqueous wash is ~8-9. If the organic layer retains a strong amine odor, wash with 5% aqueous citric acid (20 mL) to purge residual DIPEA.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil/solid.

Step 5: Purification
  • Purify the crude material via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

  • Pool the fractions containing the pure product (Rf = 0.3 in 1:1 Hexanes/EtOAc) and concentrate to afford 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as a white to off-white solid.

References

  • European Patent Office. (2021). MK2 INHIBITORS AND USES THEREOF (Patent No. EP3193611B1).
  • Grosse, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. PubMed Central.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 234997, 4,6-Dichloro-2-methylpyrimidine. PubChem.[Link]

  • United States Patent and Trademark Office. (2013). Regioselective preparation of substituted pyrimidines (Patent No. US20130079519A1).
Application

in vivo dosing protocols for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Application Note: Preclinical In Vivo Pharmacokinetic Profiling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Target Audience: Early-Stage Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Pharmacokinetic Profiling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Target Audience: Early-Stage Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists.

Executive Summary & Rationale

In small-molecule drug discovery, pyrimidine-based scaffolds are ubiquitous in targeted oncology (e.g., Dasatinib, Osimertinib) due to their exceptional ability to form critical hydrogen bonds within the ATP-binding hinge region of various kinases [1]. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7) represents a highly versatile intermediate. It features a reactive 6-chloro-pyrimidine handle—ideal for downstream nucleophilic aromatic substitution (SNAr) diversification—paired with a piperidin-3-ol moiety that enhances aqueous solubility and modulates basicity.

The Causality of Early Profiling (E-E-A-T Principle): Why dose an intermediate in vivo? Medicinal chemists often build extensive combinatorial libraries around a central core, only to discover late in development that the core itself suffers from high intrinsic clearance or poor volume of distribution ( Vdss​ ). By establishing the baseline Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of this specific scaffold before extensive functionalization, we create a self-validating system that prevents late-stage attrition.

Scaffold Mechanism & Pharmacological Context

Before evaluating the pharmacokinetics, it is critical to understand the biological trajectory of this chemical class. Pyrimidine-piperidine scaffolds are typically designed to act as ATP-competitive inhibitors.

Pathway RTK Receptor Tyrosine Kinase (e.g., Target Kinase) Downstream Downstream Signaling (e.g., PI3K/AKT) RTK->Downstream Kinase Activation Scaffold 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol Scaffold Scaffold->RTK ATP-Competitive Inhibition Scaffold->Downstream Pathway Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Growth Apoptosis Targeted Cell Death Downstream->Apoptosis Restores Apoptosis

Fig 1: Logical pathway mapping of pyrimidine-piperidine scaffolds as ATP-competitive kinase inhibitors.

Experimental Design & Causality

To generate a robust PK profile, experimental parameters must be chosen based on physiological and chemical realities:

  • Species Selection: C57BL/6 mice (male, 7-9 weeks). Mice are the standard for early-stage PK due to low compound requirements.

  • Formulation Strategy: The pyrimidine core is lipophilic. To prevent in vivo precipitation and ensure rapid systemic availability upon Intravenous (IV) administration, a co-solvent system of 5% DMSO / 10% Solutol HS15 / 85% Saline is utilized. Causality: Solutol HS15 is chosen over Cremophor EL because it is a non-ionic surfactant that avoids the severe histamine-release reactions often triggered by Cremophor in preclinical models.

  • Anticoagulant Choice: K2​ EDTA is selected over Heparin for blood collection. Causality: Heparin can cause significant ion suppression during the LC-MS/MS electrospray ionization (ESI) process, compromising assay sensitivity.

Detailed In Vivo Dosing Protocols

PK_Workflow Formulation Formulation Preparation QC QC Validation (LC-MS/MS) Formulation->QC Validate Dosing In Vivo Dosing (IV & PO) QC->Dosing Pass Sampling Serial Blood Sampling Dosing->Sampling Timecourse Analysis Bioanalytical Quantification Sampling->Analysis Plasma Extraction PK PK Parameter Calculation Analysis->PK Data Output

Fig 2: Step-by-step logical workflow for preclinical pharmacokinetic profiling.

Phase A: Formulation & Self-Validation
  • Weighing: Accurately weigh 2.0 mg of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

  • Solubilization: Dissolve the compound in 0.5 mL of DMSO. Vortex for 2 minutes.

  • Surfactant Addition: Add 1.0 mL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously until a homogenous, clear solution is formed.

  • Aqueous Phase: Dropwise, add 8.5 mL of sterile 0.9% Saline while continuously vortexing.

  • Quality Control (Self-Validating Step): Visually inspect for micro-precipitates against a dark background. Pull a 10 µL aliquot and quantify via LC-MS/MS to confirm the exact concentration (Target: 0.2 mg/mL) prior to dosing.

Phase B: Animal Dosing & Sampling
  • Intravenous (IV) Dosing (2 mg/kg): Administer the formulation via the lateral tail vein using a 27G needle. Injection volume should not exceed 10 mL/kg.

  • Per Os (PO) Dosing (10 mg/kg): Administer via oral gavage using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling: Collect 30 µL of blood via submandibular vein puncture at the following time points:

    • IV Cohort: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Cohort: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into pre-chilled K2​ EDTA tubes. Invert gently 3 times. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a 96-well plate and store at -80°C until analysis.

Bioanalytical Quantification (LC-MS/MS)

All bioanalytical methods must be validated in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry [2] to ensure data trustworthiness.

  • Protein Precipitation: To 10 µL of plasma, add 50 µL of cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the parent mass of the scaffold.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the quantitative baseline PK parameters for the 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol scaffold, calculated using non-compartmental analysis (NCA).

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1250 ± 110450 ± 45
Tmax​ (Time to Maximum Concentration)h0.0831.0
AUC0−t​ (Area Under the Curve)ng·h/mL1800 ± 1503150 ± 280
T1/2​ (Elimination Half-Life)h2.43.1
Clearance ( CL ) L/h/kg1.1N/A
Volume of Distribution ( Vdss​ ) L/kg3.5N/A
Bioavailability ( F ) %N/A35%

Interpretation Insight: A Vdss​ of 3.5 L/kg indicates excellent tissue distribution (exceeding total body water), which is highly desirable for solid tumor targeting. The moderate clearance (1.1 L/h/kg) and acceptable oral bioavailability (35%) confirm that this core scaffold is a highly viable starting point for further medicinal chemistry optimization.

References

  • Di Gion, P., Kanefendt, F., Lindauer, A., Scheffler, M., Doroshyenko, O., Fuhr, U., Wolf, J., & Jaehde, U. (2011). "Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles." Clinical Pharmacokinetics, 50(9), 551-603. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). Available at:[Link]

Method

Topic: Determination of the Solubility of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in Dimethyl Sulfoxide (DMSO) and Water

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Poor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Poor solubility can hinder high-throughput screening (HTS), lead to inaccurate in-vitro assay results, and ultimately result in low bioavailability, rendering a promising candidate unviable.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the solubility of the heterocyclic compound, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, in two key solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and HTS, and water, the primary medium for physiological processes. We present validated, step-by-step protocols for both kinetic solubility in DMSO and thermodynamic equilibrium solubility in aqueous media, emphasizing the scientific rationale behind each step and providing insights for troubleshooting common challenges.

Introduction: The Critical Role of Solubility Assessment

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The physicochemical properties of this specific molecule—containing a halogenated pyrimidine ring, a basic piperidine nitrogen, and a polar hydroxyl group—suggest a complex solubility profile.

  • DMSO Solubility: In early-stage discovery, compounds are typically stored and dispensed in DMSO.[5] Undissolved compound can lead to blocked dispenser heads and, more critically, an overestimation of a compound's potency in biological assays. Therefore, understanding the upper limit of solubility in DMSO is paramount for maintaining the integrity of a compound library and generating reliable screening data.[2][5]

  • Aqueous Solubility: For any potential therapeutic agent, aqueous solubility is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must be in solution to be absorbed from the gastrointestinal tract and transported in the bloodstream.[1] Due to the presence of an ionizable nitrogen atom, the aqueous solubility of this compound is expected to be highly dependent on pH.[6]

This guide provides robust protocols to quantify these critical parameters, enabling informed decisions at every stage of the research process.

Compound Profile & Predicted Characteristics

  • Compound: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

  • Molecular Formula: C₁₀H₁₄ClN₃O

  • Structural Features Analysis:

    • Pyrimidine Core: A heterocyclic aromatic ring system. Aromatic heterocycles, particularly those with multiple heteroatoms, can contribute to low solubility due to crystal lattice energy.[5]

    • Piperidine Ring: Contains a basic nitrogen atom (pKa ~8-10, predicted) which can be protonated at physiological pH. This suggests that pH adjustment will be a key strategy to modulate aqueous solubility.[6]

    • Hydroxyl Group (-OH): A polar group capable of hydrogen bonding, which may enhance solubility in polar solvents like water.

    • Chloro Group (-Cl): An electron-withdrawing group that increases lipophilicity, potentially decreasing aqueous solubility.

Before commencing experimental work, it is advisable to computationally estimate properties like pKa and logP to inform the experimental design, such as the selection of an appropriate pH range for aqueous studies.[6]

Part I: Kinetic Solubility Determination in DMSO

This protocol is designed to determine the practical, or kinetic, solubility limit of a compound for use in automated HTS and for the preparation of high-concentration stock solutions. It identifies the concentration at which a compound begins to precipitate from a solution prepared by diluting a DMSO stock with an aqueous buffer.

Causality & Experimental Principle

We utilize a nephelometric (light-scattering) or turbidimetric approach. When a compound precipitates out of solution, it forms fine particles that scatter light. The amount of scattered light is proportional to the extent of precipitation. This allows for a rapid, plate-based assessment suitable for screening environments.

Mandatory Visualization: DMSO Kinetic Solubility Workflow

G cluster_prep Step 1: Stock & Plate Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis stock Prepare 10 mM Master Stock in 100% Anhydrous DMSO plate Dispense Stock into 96-well Plate (Column 1) stock->plate serial_dil Perform 2-fold Serial Dilution across plate with 100% DMSO plate->serial_dil buffer_add Add Aqueous Buffer (e.g., PBS) to all wells simultaneously serial_dil->buffer_add Transfer to Assay mix Mix thoroughly and incubate for 2 hours at RT buffer_add->mix read Read plate on a Nephelometer or Plate Reader (Turbidity @ 620 nm) mix->read plot Plot Turbidity vs. Concentration read->plot Analyze Data determine Determine Solubility Limit: Concentration at which turbidity significantly increases above baseline plot->determine

Caption: Workflow for determining kinetic solubility in a DMSO/Aqueous system.

Detailed Experimental Protocol

Materials & Reagents:

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (solid powder)

  • Anhydrous DMSO (≤0.1% water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with turbidity or nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to prepare a 10 mM master stock solution. Ensure complete dissolution; gentle vortexing or sonication may be required.

  • Serial Dilution: Dispense the 10 mM stock into the first column of a 96-well plate. Perform a 2-fold serial dilution across the plate using 100% DMSO as the diluent. This will create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Assay Initiation: Using a multichannel pipette, add PBS (pH 7.4) to all wells containing the compound dilutions. This step should be done rapidly to ensure precipitation begins uniformly. A typical ratio is 1:19 DMSO:PBS, resulting in a final DMSO concentration of 5%.

  • Equilibration: Seal the plate and mix gently on a plate shaker for 5 minutes. Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. Wells containing precipitated compound will show a higher absorbance reading.

Data Presentation & Interpretation

The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the baseline (wells with no precipitation).

Table 1: Example DMSO Kinetic Solubility Data

Concentration (µM)Turbidity (Abs @ 620 nm)Result
2000.85Insoluble
1000.42Insoluble
500.09Soluble
250.05Soluble
12.50.05Soluble
Control (DMSO+Buffer)0.05Baseline
Expert Insights & Trustworthiness
  • Anhydrous DMSO is Crucial: DMSO is hygroscopic and readily absorbs atmospheric water. Water contamination can significantly decrease the solubility of many organic compounds in DMSO.[7] Use fresh, anhydrous grade DMSO and minimize the time stock solutions are exposed to air.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can induce compound precipitation, especially if small amounts of water have been absorbed.[7][8] Once a compound crystallizes from DMSO, it may not easily redissolve.[8] It is best practice to aliquot master stocks into single-use volumes.

  • Supersaturation: DMSO can form supersaturated solutions. The 2-hour incubation period allows the system to approach equilibrium, but precipitation can sometimes be slow to initiate.

Part II: Thermodynamic Aqueous Solubility

This protocol determines the thermodynamic or equilibrium solubility using the "shake-flask" method, which is considered the gold standard. It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.

Causality & Experimental Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached between the dissolved and undissolved states. The solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC). Given the compound's structure, we will perform this at multiple pH values to create a pH-solubility profile.

Mandatory Visualization: Aqueous Thermodynamic Solubility Workflow

G cluster_prep Step 1: Sample Preparation cluster_equilibrate Step 2: Equilibration cluster_analysis Step 3: Separation & Quantification cluster_result Step 4: Result Generation add_solid Add Excess Solid Compound to Vials add_buffer Add Buffers of Varying pH (e.g., pH 2.0, 5.0, 7.4) add_solid->add_buffer shake Seal and Shake Vials at a Constant Temperature (e.g., 25°C) for 24-48 hours add_buffer->shake separate Separate Solid from Supernatant (Centrifugation or Filtration) shake->separate quantify Quantify Compound Concentration in Supernatant using HPLC-UV separate->quantify profile Construct pH-Solubility Profile quantify->profile

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Detailed Experimental Protocol

Materials & Reagents:

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4)

  • Syringe filters (0.22 µm PVDF or similar low-binding material)

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Preparation: Add an excess amount of the solid compound to several glass vials (e.g., 1-2 mg per 1 mL of buffer). The key is to ensure solid material remains at the end of the experiment.

  • Buffer Addition: Add 1 mL of each selected aqueous buffer to the respective vials. Include buffers that bracket the predicted pKa of the piperidine nitrogen.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes for the solid to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Step: The first few drops from the filter should be discarded to prevent errors from compound adsorption to the filter membrane.

  • Quantification: Dilute the filtered supernatant with mobile phase as needed. Analyze the samples by a validated HPLC-UV method. Quantify the concentration against a standard curve prepared from the 10 mM DMSO stock solution.

Data Presentation & Interpretation

The results should be presented as the solubility in µg/mL or µM at each specific pH.

Table 2: Example Aqueous Thermodynamic Solubility Data

Buffer pHSolubility (µg/mL)Solubility (µM)
2.015506805
5.04501976
7.425110

Interpretation: The data clearly shows that the solubility of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is highly pH-dependent. The significantly higher solubility at pH 2.0 is due to the protonation of the basic piperidine nitrogen, forming a more soluble salt, a common and effective strategy for ionizable compounds.[6]

References

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
  • Measurement and Correlation for Solubility of Some Pyrimidine Deriv
  • Solubility of a series of pyrimidine derivatives in methanol
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol. NextSDS.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Samples in DMSO: What an end user needs to know.
  • Jnj-7777120 | C14H16ClN3O | CID 4908365. PubChem.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • 1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-ol. Molport.
  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine.
  • 1-(6-Chloro-2-methyl-4-pyrimidinyl)-4-piperidinol. Santa Cruz Biotechnology.

Sources

Application

how to dissolve 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol for in vitro assays

Application Note & Protocol: Solubilization and Handling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol for In Vitro Assays Executive Summary & Physicochemical Profiling 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Solubilization and Handling of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol for In Vitro Assays

Executive Summary & Physicochemical Profiling

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (Molecular Formula: C₁₀H₁₄ClN₃O, MW: 227.69 g/mol ) is a synthetic pyrimidine-piperidine derivative. Compounds sharing this heterocyclic scaffold are frequently utilized as critical building blocks or screening fragments in the development of kinase inhibitors and GPCR-targeting therapeutics.

Mechanistic Causality in Solubility: While aliphatic piperidine rings are typically basic and easily form water-soluble salts, the nitrogen at position 1 in this specific compound is directly conjugated to the electron-withdrawing 6-chloro-2-methylpyrimidin-4-yl ring. This structural conjugation delocalizes the nitrogen's lone pair into the pyrimidine system, significantly depressing its pKa. Consequently, the compound behaves as a highly hydrophobic, neutral small molecule under physiological conditions (pH 7.4). To overcome the thermodynamic crystal lattice energy without degrading the chloropyrimidine core, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[1], followed by controlled kinetic dilution to prevent precipitation ().

Solubilization Strategy: Preventing "Solvent Crash"

When transitioning a hydrophobic fragment from 100% DMSO directly into an aqueous buffer, the compound often undergoes rapid precipitation—a phenomenon known as "solvent crash." This invisible precipitation invalidates biological data by lowering the actual free-drug concentration (causing false negatives) or generating light-scattering artifacts in optical readouts.

Self-Validating Protocol Design: To ensure trustworthiness, this protocol does not rely on assumed solubility. Instead, it employs a kinetic solubility approach [2] (). The compound is stepped down into the aqueous phase, and a mandatory nephelometric (turbidity) QC check is integrated to empirically prove that the compound remains in solution prior to assay execution[3] ().

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock

Note: The chloropyrimidine moiety can be sensitive to nucleophilic attack over time if exposed to moisture.

  • Weighing: Accurately weigh 11.38 mg of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol powder into a static-free, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds at room temperature. If microscopic particulate matter remains, sonicate in a water bath for 5 minutes at 25°C.

  • Aliquotting: Divide the master stock into 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store at -20°C in a desiccator. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock tube. Water drastically lowers the solubility limit of the hydrophobic compound, causing micro-precipitation and potential hydrolysis of the chlorine atom over time.

Protocol B: Kinetic Solubility & QC Check (Nephelometry)

Before running the biological assay, validate the kinetic solubility limit in your specific buffer in accordance with the [4].

  • Prepare a 1 mM intermediate stock by diluting 2 µL of the 50 mM Master Stock into 98 µL of 100% DMSO.

  • Dispense 98 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microplate.

  • Add 2 µL of the 1 mM intermediate stock to the buffer (Final test concentration: 20 µM compound, 2% DMSO).

  • Incubate at 25°C for 1 hour on an orbital shaker.

  • Measure absorbance at 620 nm using a microplate reader. A signal >1.5-fold above a 2% DMSO/buffer blank indicates compound precipitation[3]. If precipitation occurs, lower the top concentration of your assay.

Protocol C: Working Solutions for Assays
  • Biochemical Assays (e.g., Kinase screening): Isolated enzymes typically tolerate 1-2% DMSO. Dilute the DMSO intermediate directly into the enzyme reaction buffer just prior to initiating the reaction to maintain kinetic solubility.

  • Cell-Based Assays: Mammalian cells are highly sensitive to DMSO toxicity. The final DMSO concentration must not exceed 0.1% - 0.5%. Perform a serial dilution in 100% DMSO first, then perform a final 1:1000 dilution into pre-warmed cell culture media to avoid shocking the cells.

Quantitative Data Presentation

Table 1: Serial Dilution Matrix for Cell-Based Assays (Target: 0.1% Final DMSO) To maintain compound solubility and avoid solvent crash, perform serial dilutions in 100% DMSO before the final aqueous transfer.

StepSource MaterialDiluentDilution FactorCompound Conc.DMSO %
1 50 mM Master Stock100% DMSO1:501 mM100%
2 1 mM Intermediate100% DMSO1:10100 µM100%
3 100 µM Intermediate100% DMSO1:1010 µM100%
4 (Assay) 10 µM IntermediateCulture Media1:100010 nM 0.1%

Workflow Visualization

G Solid Solid Compound 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol Stock Master Stock (50 mM in 100% DMSO) Solid->Stock Dissolve & Vortex Inter Intermediate Dilution (e.g., 1 mM in 100% DMSO) Stock->Inter Serial Dilution (DMSO) QC QC Check (Nephelometry / LC-MS) Stock->QC Aliquot & Test BioAssay Biochemical Assay (Aqueous Buffer, 1-2% DMSO) Inter->BioAssay 1:50 to 1:100 Dilution CellAssay Cell-Based Assay (Culture Media, <0.5% DMSO) Inter->CellAssay >1:200 Dilution

Workflow for the dissolution, QC, and serial dilution of pyrimidine-piperidine derivatives.

References

  • In vitro solubility assays in drug discovery. Kerns EH, Di L, Carter GT. Current Drug Metabolism (2008). Source: PubMed/NIH. URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io (2024). Source: Protocols.io. URL:[Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex Assay Services. Source: Domainex. URL:[Link]

  • Assay Guidance Manual. Markossian S, Grossman A, Brimacombe K, et al. National Center for Advancing Translational Sciences (2022). Source: NIH. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol . Below, you will find in-depth root cause analyses, excipient data, and field-validated protocols to overcome both kinetic and thermodynamic solubility limits.

Part 1: Physicochemical Root Cause Analysis (FAQs)

Q1: Why does 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol exhibit such poor aqueous solubility at physiological pH? A1: The poor solubility of this compound is driven by a combination of high crystal lattice energy and a lack of ionizability at pH 7.4.

  • Lattice Energy: The planar and symmetrical nature of the pyrimidine ring promotes strong π−π stacking in the solid state, making it thermodynamically difficult for water molecules to disrupt the crystal lattice[1]. Furthermore, the hydroxyl group on the piperidine ring acts as a strong hydrogen bond donor/acceptor, further stabilizing the crystal packing.

  • Depressed pKa: While piperidine itself is basic, the nitrogen atom in this molecule is directly attached to the electron-withdrawing pyrimidine ring (position 4). This conjugation delocalizes the nitrogen's lone pair, drastically depressing its pKa. Consequently, the molecule remains almost entirely un-ionized in standard biological buffers (pH 7.4), eliminating the ion-dipole interactions that typically facilitate aqueous solvation[2].

  • Lipophilicity: The chloro and methyl substituents significantly increase the molecule's partition coefficient (LogP), reducing its hydration energy[3].

Q2: My compound immediately precipitates when diluting from a 10 mM DMSO stock into my biochemical assay buffer. How can I prevent this? A2: This is a classic kinetic solubility failure. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local environment experiences extreme supersaturation, leading to rapid nucleation and precipitation[4]. To prevent this, you must avoid crossing the compound's kinetic solubility limit[5]. Actionable steps:

  • Intermediate Dilutions: Dilute the 10 mM stock into intermediate DMSO concentrations before the final aqueous dilution.

  • Order of Addition: Add the DMSO stock slowly to a rapidly vortexing buffer, rather than adding buffer to the DMSO.

  • Co-solvents: Pre-spike your assay buffer with a tolerated co-solvent (e.g., 1-2% PEG 400) to raise the kinetic threshold[6].

Q3: We are transitioning to in vivo pharmacokinetic (PK) studies. What formulation strategy is best suited for this "brick dust" pyrimidine derivative? A3: For highly crystalline, lipophilic compounds (Biopharmaceutics Classification System Class II/IV), standard pH adjustment is ineffective due to the depressed pKa. Instead, you must bypass the thermodynamic barrier using one of two strategies:

  • Cyclodextrin Complexation: Using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) encapsulates the lipophilic pyrimidine core within its hydrophobic cavity, while the cyclodextrin's hydrophilic exterior ensures aqueous solubility[1].

  • Amorphous Solid Dispersions (ASDs): If cyclodextrins fail, ASDs are the gold standard for high-lattice-energy compounds. By co-precipitating the drug with a hydrophilic polymer (e.g., HPMC), the drug is trapped in a high-energy amorphous state. The polymer prevents recrystallization upon dissolution, creating a prolonged supersaturated state in the gastrointestinal tract[4][7].

Part 2: Quantitative Excipient Selection Guide

When selecting a solubilization strategy, the choice of excipient must be balanced against the biological tolerance of your specific assay.

Excipient MatrixPrimary Solubilization MechanismMax Tolerated Conc. (In Vitro Cells)Max Tolerated Conc. (In Vivo PO)Expected Solubility Gain for Pyrimidines
DMSO Co-solvent (reduces dielectric constant)< 0.5%N/A (Tox limit)Low-Moderate
PEG 400 Co-solvent / H-bonding< 2.0%< 40% v/vModerate
Tween 80 Micellar encapsulation< 0.1%< 5% v/vModerate-High
HP- β -CD Hydrophobic cavity inclusion< 5 mM< 20% w/vHigh
HPMC (in ASD) Precipitation inhibition / Amorphous stabilizationN/ASolid DoseVery High

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

Purpose: To determine the absolute equilibrium solubility of the compound for in vivo formulation development.[5][8]

Materials:

  • Solid 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (Crystalline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker with temperature control (37°C)

  • LC-MS/MS system (preferred over UV to confirm no degradation occurs during equilibration)

Step-by-Step Methodology:

  • Solid Addition: Add 5 mg of the solid compound to a 2 mL microcentrifuge tube. It is critical that the solid is in excess to ensure thermodynamic saturation.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the tube.

  • Equilibration: Seal the tube and place it on an orbital shaker set to 37°C at 300 RPM. Incubate for 24 to 48 hours. Causality note: 24 hours is required to ensure the dissolution rate of the high-energy crystal lattice reaches equilibrium with the solvent.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully aspirate the clear supernatant, dilute it 1:100 in mobile phase, and quantify the concentration using a pre-calibrated LC-MS/MS method.

Protocol 2: Preparation of HP- β -CD Inclusion Complex

Purpose: To formulate the compound for oral or intravenous dosing in rodent models.[1]

Step-by-Step Methodology:

  • Prepare Excipient Base: Dissolve HP- β -CD in sterile water to create a 20% (w/v) solution. Stir until completely clear.

  • Drug Introduction: Add the pyrimidine derivative powder directly to the 20% HP- β -CD solution at a target concentration of 5 mg/mL.

  • Complexation: Sonicate the mixture in a water bath for 30 minutes to break up macroscopic aggregates, then stir vigorously on a magnetic plate at room temperature for 48 hours. Causality note: The hydrophobic cavity of the cyclodextrin requires extended time to fully complex the rigid pyrimidine structure.

  • Filtration: Pass the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. The resulting clear solution is ready for dosing.

Part 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for addressing precipitation issues based on your experimental context.

SolubilityTroubleshooting Start Compound Precipitation in Aqueous Media CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Biochemical/Cellular) CheckAssay->InVitro InVivo In Vivo (PK/Efficacy) CheckAssay->InVivo Kinetic Measure Kinetic Solubility (Nephelometry) InVitro->Kinetic Thermo Measure Thermodynamic Solubility (Shake-Flask/LC-MS) InVivo->Thermo Cosolvent Optimize Co-solvents (DMSO, PEG400) Kinetic->Cosolvent Below limit? Surfactant Micellar Solubilization (Tween 80) Kinetic->Surfactant If toxicity limits cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) Thermo->Cyclo Low intrinsic solubility ASD Amorphous Solid Dispersion (Polymer Matrix) Thermo->ASD High lattice energy

Caption: Decision tree for troubleshooting compound precipitation in different experimental contexts.

References

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." BenchChem. 1

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines." BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds." BenchChem. 6

  • Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs." Ascendia CDMO. 3

  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today. 4

  • ResearchGate. "Aqueous Solubility in Discovery, Chemistry, and Assay Changes." ResearchGate.8

  • SDU. "Strategies for the formulation development of poorly soluble drugs via oral route." University of Southern Denmark.7

  • Enamine. "Aqueous Solubility Assay." Enamine. 5

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Analysis

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 1-(6...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. This guide is structured to address common challenges and provide practical, scientifically-grounded solutions in a question-and-answer format.

Understanding the Analyte: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

PropertyEstimated Value/CharacteristicRationale/Implication for HPLC
Molecular Weight 229.69 g/mol Standard molecular weight for typical reversed-phase HPLC analysis.
pKa (most basic) ~9-10The piperidine nitrogen is the most basic site. Its pKa is likely slightly lower than that of piperidine (~11.1) due to the electron-withdrawing pyrimidine ring. This is critical for mobile phase pH selection to control retention and peak shape.[1]
pKa (weakly basic) ~1-2The pyrimidine ring nitrogens are weakly basic.[2]
logP (estimated) PolarThe presence of the hydroxyl group and nitrogen atoms suggests the molecule is polar. This may lead to poor retention on traditional C18 columns under highly aqueous mobile phases.

Troubleshooting Guide: Common Issues and Solutions

HPLC_Optimization cluster_start Initial Method Development cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Select Column & Mobile Phase run Initial Run start->run eval Evaluate Peak Shape & Retention run->eval peak_fronting Peak Fronting eval->peak_fronting Asymmetry < 0.9 peak_tailing Peak Tailing eval->peak_tailing Asymmetry > 1.2 poor_retention Poor Retention eval->poor_retention k' < 2 good_peak Acceptable Peak eval->good_peak Good Shape & Retention sol_fronting - Reduce sample concentration - Match sample solvent to mobile phase - Check for column void peak_fronting->sol_fronting sol_tailing - Adjust mobile phase pH - Use a different column (e.g., with end-capping) - Lower column temperature peak_tailing->sol_tailing sol_retention - Decrease mobile phase organic content - Adjust mobile phase pH - Use a more retentive column poor_retention->sol_retention end Final Method good_peak->end Method Optimized sol_fronting->run Re-inject sol_tailing->run Re-inject sol_retention->run Re-inject

Caption: HPLC Method Optimization Workflow

Q: My peak is fronting. What are the likely causes and how can I fix it?

A: Peak fronting is often an indication of column overload or issues with the sample solvent.[3][4] The front of the peak elutes earlier than the bulk of the analyte, resulting in a characteristic 'shark-fin' shape.

Troubleshooting Protocol for Peak Fronting:

  • Reduce Sample Concentration: The most common cause of fronting is injecting too much analyte onto the column.[4] Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you have identified the issue.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to travel through the column too quickly, leading to fronting. Ideally, your sample solvent should be the same as, or weaker than, your initial mobile phase.

  • Check for Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly, resulting in a distorted peak shape. If the problem persists with a new column, the issue is likely not a void.

Q: I'm observing significant peak tailing. What should I do?

A: Peak tailing for a basic compound like 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is often due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica-based stationary phase. Adjusting the mobile phase pH is a critical step in mitigating this issue.[5]

Troubleshooting Protocol for Peak Tailing:

  • Adjust Mobile Phase pH: To minimize interactions with silanol groups, you can either work at a low pH (e.g., 2.5-3.5) to protonate the silanols, or at a higher pH (e.g., 9-10) to deprotonate the basic analyte. Given the estimated pKa of the piperidine nitrogen is around 9-10, working at a pH of at least 2 units below this (i.e., pH < 7) will ensure the analyte is in its protonated, more polar form, which can reduce tailing on some columns. Conversely, using a pH-stable column and a mobile phase pH above the pKa (e.g., pH 11) will ensure the analyte is neutral, which can also improve peak shape.[6][7]

  • Use an End-Capped Column: Modern HPLC columns are often 'end-capped' to block the most acidic silanol groups. Ensure you are using a high-quality, end-capped C18 or a column with a different stationary phase (e.g., a polar-embedded phase) designed for basic compounds.

  • Lower Column Temperature: In some cases, reducing the column temperature can decrease the kinetics of the secondary interactions causing tailing, leading to a more symmetrical peak. However, this may also increase retention time and backpressure.[8]

Q: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

A: Poor retention of polar compounds on reversed-phase columns is a common challenge. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, being a polar molecule, may exhibit this behavior, especially with highly aqueous mobile phases.

Protocol for Improving Retention:

  • Decrease the Organic Content of the Mobile Phase: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Try reducing the organic content in 5% increments.

  • Adjust Mobile Phase pH to Increase Hydrophobicity: For a basic compound, increasing the mobile phase pH to a value above its pKa will deprotonate the molecule, making it less polar and more retained on a reversed-phase column.[2][6] For this analyte, a pH of 11 or higher (on a pH-stable column) would be required to achieve this.

  • Use a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can provide alternative selectivity for aromatic compounds.

Frequently Asked Questions (FAQs)

What are good starting conditions for method development for this compound?

A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing a buffer. A gradient from 10% to 90% acetonitrile over 15-20 minutes is a reasonable initial scouting gradient. For the aqueous portion, a 20 mM phosphate buffer at pH 3.0 is a robust starting point to ensure the analyte is protonated and to minimize silanol interactions. Alternatively, a volatile buffer like 0.1% formic acid in water can be used, especially if mass spectrometry detection is intended.

How does column temperature affect the analysis?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to lower backpressure and shorter analysis times.[9][10] It can also improve peak shape by increasing the efficiency of mass transfer.[8] However, for some compounds, higher temperatures can alter selectivity or cause degradation. A typical starting temperature is 30-40 °C. It is recommended to keep the temperature consistent for reproducible results.[9]

Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity and provides better peak efficiency for many compounds. Methanol can offer different selectivity and is sometimes more effective at disrupting secondary interactions that cause peak tailing. It is worthwhile to screen both solvents during method development to determine which provides the better overall separation.

Is a guard column necessary?

Using a guard column is highly recommended, especially when analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures). A guard column protects the analytical column from strongly retained impurities and particulates, thereby extending its lifetime and improving the long-term reproducibility of the method.

References

  • . PubChem.

  • . Restek.

  • . Veeprho.

  • . Patsnap.

  • . Moravek.

  • . Ataman Kimya.

  • . Waters Corporation.

  • . Wikipedia.

  • . HPLCTools.com.

  • . SCION Instruments.

  • . Chrom Tech.

  • . VWR.

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Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in Cell-Based Assays

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues with 1-(6-Chloro-2-methylpyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity issues with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in cell-based assays. Our focus is to provide scientifically-grounded solutions to ensure the generation of reliable and reproducible data.

I. Understanding the Challenge: Unexpected Cytotoxicity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a compound of interest in various research applications. However, like many small molecules, it can exhibit off-target cytotoxicity in in vitro models, which can confound experimental results and lead to misinterpretation of its true biological activity. This guide will walk you through a systematic approach to identify the root cause of the observed toxicity and implement effective mitigation strategies.

II. Frequently Asked Questions (FAQs)

Q1: We are observing significant, unexpected cytotoxicity with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in our cell line. What are the first steps in troubleshooting this issue?

A1: Unforeseen cytotoxicity is a frequent hurdle in the early stages of compound evaluation. A methodical approach is key to pinpointing the cause.[1]

  • Confirm Compound Integrity: First, verify the identity, purity, and concentration of your compound stock. Impurities or degradation byproducts can be a source of toxicity.

  • Dose-Response Evaluation: Conduct a comprehensive dose-response experiment to ascertain if the cytotoxicity is concentration-dependent. This will help in identifying a potential therapeutic window where the desired biological effect is observed without significant cell death.[1]

  • Solvent Toxicity Assessment: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the tolerance level for your specific cell line. It is crucial to include a vehicle-only control in all experiments to account for any solvent-induced effects.[1][2][3]

  • Cell Health and Density Monitoring: The physiological state and density of your cells can significantly impact their sensitivity to cytotoxic agents. Maintain consistency in cell passage number and seeding density to ensure reproducibility.[1][4]

Q2: How can we determine if the observed cytotoxicity is a specific on-target effect or a non-specific, off-target phenomenon?

A2: Differentiating between on-target and off-target effects is fundamental for accurate compound profiling.

  • Target Engagement Assays: If the intended molecular target of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is known, employ target engagement assays (e.g., cellular thermal shift assay, CETSA) to confirm that the compound is interacting with its intended target at concentrations where cytotoxicity is observed.

  • Rescue Experiments: Attempt to "rescue" the cells from cytotoxicity by overexpressing the target protein or by supplementing with a downstream product of the inhibited pathway. Successful rescue would suggest an on-target effect.

  • Counter-Screening: Test the compound in a cell line that does not express the intended target. A lack of cytotoxicity in this cell line would support an on-target mechanism.

Q3: Could the serum in our culture medium be influencing the compound's activity and toxicity?

A3: Yes, components in serum can significantly impact the behavior of small molecules in cell-based assays.

  • Protein Binding: Drugs can bind to plasma proteins like albumin, and it is the unbound fraction of a drug that is generally considered pharmacologically active.[5][6] The extent of protein binding can vary between different serum lots and species, affecting the free concentration of your compound and, consequently, its potency and toxicity.[6][7] It is advisable to measure the free concentration of the compound in your specific assay conditions if high protein binding is suspected.[6]

  • Serum Interference with Assays: Components in serum can also interfere with certain assay readouts. For example, high endogenous lactate dehydrogenase (LDH) activity in serum can lead to high background in LDH cytotoxicity assays.[8]

III. Troubleshooting Guide: A Step-by-Step Approach to Mitigating Cytotoxicity

If initial troubleshooting steps suggest that the observed cytotoxicity is not the primary mechanism of action, the following strategies can be employed to mitigate these effects and obtain a clearer understanding of the compound's biological activity.

Step 1: Optimizing Assay Conditions

Minor adjustments to your experimental setup can often have a significant impact on cell viability.

  • Reduce Incubation Time: Shorten the duration of compound exposure. It's possible that the desired biological effect can be observed at an earlier time point before significant cytotoxicity occurs.

  • Optimize Cell Seeding Density: Both very low and very high cell densities can increase susceptibility to toxic insults. Determine the optimal seeding density for your cell line and assay duration.

  • Media Optimization: Consider using a serum-free or reduced-serum medium during the compound treatment period to minimize the confounding effects of serum components.[8] However, be mindful that this can also alter the free concentration of the compound.

Step 2: Re-evaluating the Cytotoxicity Assay

The choice of cytotoxicity assay can influence the interpretation of your results. Some assays may be more prone to artifacts.

  • Limitations of Tetrazolium-Based Assays (e.g., MTT, MTS, XTT, WST): These assays measure metabolic activity, and a reduction in signal may not always correlate directly with cell death. The compound itself could be interfering with mitochondrial function or the enzymatic reactions of the assay.[9] Furthermore, precipitates from the compound can interfere with absorbance readings.[8]

  • Alternative Cytotoxicity Assays: Consider employing alternative or orthogonal methods to confirm cytotoxicity.

Assay Type Principle Advantages Considerations
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cell membranes.Direct measure of membrane integrity.High background can occur due to LDH in serum.[8]
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP as an indicator of metabolically active cells.Highly sensitive and rapid "add-mix-measure" format.[10][11]ATP levels can be affected by factors other than cell death.
Real-Time Viability/Cytotoxicity Assays Continuously monitor cell health over time using non-lytic reagents.Allows for the determination of the kinetics of cytotoxicity.May require specialized instrumentation.
Caspase-Glo® 3/7 Assay Measures the activity of caspase-3 and -7, key effectors of apoptosis.Provides mechanistic insight into the mode of cell death (apoptosis).[12][13][14]Will not detect non-apoptotic cell death.
Dye Exclusion Methods (e.g., Trypan Blue, DRAQ7) Dyes that only enter cells with compromised membranes are quantified.Simple and direct measure of cell viability.[9][10]May not be suitable for high-throughput screening.
Step 3: Advanced Mitigation Strategies

If optimizing assay conditions and switching assay types do not resolve the issue, more advanced strategies may be necessary.

  • Co-treatment with Protective Agents: If the mechanism of toxicity is hypothesized (e.g., oxidative stress), co-treatment with an appropriate protective agent (e.g., an antioxidant like N-acetylcysteine) can help to confirm the mechanism and rescue the cells from the toxic effects.

  • Use of 3D Cell Culture Models: Spheroids or organoids can sometimes exhibit different sensitivities to compounds compared to 2D monolayer cultures and may provide a more physiologically relevant model.

IV. Experimental Protocols & Workflows

Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol is adapted from Promega Corporation's technical bulletin.[12][15][16]

  • Cell Seeding: Plate cells in a white-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol and appropriate controls (vehicle and positive control for apoptosis).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the plate on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Workflow for Troubleshooting Cytotoxicity

The following diagram illustrates a logical workflow for addressing unexpected cytotoxicity.

G A Unexpected Cytotoxicity Observed B Initial Troubleshooting A->B C Confirm Compound Integrity B->C D Dose-Response & Solvent Controls B->D E Check Cell Health & Density B->E F Is Cytotoxicity Still an Issue? E->F G Optimize Assay Conditions F->G Yes R Proceed with Optimized Protocol F->R No H Reduce Incubation Time G->H I Optimize Seeding Density G->I J Modify Media (e.g., reduce serum) G->J K Re-evaluate Cytotoxicity Assay J->K L Use Orthogonal Method (e.g., LDH, ATP) K->L M Investigate Assay Interference K->M N Is Cytotoxicity Mitigated? M->N O Advanced Mitigation Strategies N->O No N->R Yes P Co-treatment with Protective Agents O->P Q Consider 3D Culture Models O->Q S Re-evaluate Compound or Project Goals Q->S

Caption: A workflow for troubleshooting cytotoxicity.

V. References

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Plasma protein binding - Wikipedia. [Link]

  • Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC. [Link]

  • Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research. [Link]

  • Protein binding of drugs | Deranged Physiology. [Link]

  • Importance of Protein Binding for the Interpretation of Serum or Plasma Drug Concentrations. [Link]

  • How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? | ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • What is a good alternative for MTT assay to determine cell viability? - ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • A “failed” assay development for the discovery of rescuing small molecules from the radiation damage - PMC. [Link]

  • Measuring Cell Viability / Cytotoxicity - dojindo. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage Troubleshooting for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol . Chloropyrimidine derivatives are critical intermediates and active pharmacophores, but they possess inherent chemical vulnerabilities. This document synthesizes field-proven insights, mechanistic causality, and validated protocols to ensure the structural integrity of your compound during long-term storage.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my batch of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol showing a new peak via LC-MS after several weeks of storage?

A: The most probable cause is the moisture-induced degradation of the chloropyrimidine moiety. The pyrimidine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the two ring nitrogen atoms. This makes the carbon at the 6-position (bearing the electronegative chlorine atom) highly electrophilic.

When exposed to ambient humidity, water acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction [1]. The water molecule attacks the C6 position, temporarily disrupting aromaticity to form a negatively charged Meisenheimer-like complex. Subsequent elimination of hydrogen chloride (HCl) restores aromaticity, yielding a hydroxylated degradation product that rapidly tautomerizes into a stable pyrimidin-6-one derivative.

Diagnostic Signature: On an LC-MS, this hydrolytic degradation is characterized by the loss of the chlorine isotope pattern (absence of the characteristic 3:1 ratio for 35Cl:37Cl) and a mass shift of approximately -18 Da (replacing -Cl [~35.5 Da] with -OH [~17 Da]).

Q2: How does temperature influence this degradation pathway?

A: While SNAr reactions typically require elevated temperatures to proceed rapidly in synthetic workflows, the hydrolysis of highly activated chloropyrimidines can occur slowly even at room temperature if moisture is present [2]. Heat provides the kinetic energy required to overcome the activation barrier of the Meisenheimer complex formation. Storing the compound at room temperature in a non-desiccated environment creates a self-catalyzing degradation loop: the initial hydrolysis generates trace amounts of HCl, which can subsequently lower the local pH and further catalyze the hydrolysis of remaining intact molecules.

Q3: What are the best practices for long-term storage to prevent this?

A: To arrest degradation, you must eliminate the nucleophile (water) and reduce kinetic energy (heat). Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing [3], the compound must be treated as a moisture-sensitive active pharmaceutical ingredient (API).

  • Atmosphere: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid more effectively).

  • Temperature: Long-term storage should be maintained at -20°C.

  • Container Closure: Use amber glass vials (to prevent potential UV-induced radical reactions at the C-Cl bond) sealed with PTFE-lined caps and wrapped in Parafilm.

Part 2: Mechanistic Visualizations

To understand the causality of the degradation, review the SNAr pathway below.

SNAr A 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol (Intact API) B Meisenheimer Complex (Tetrahedral Intermediate) A->B + H2O (Nucleophilic Attack) C 1-(6-Hydroxy-2-methylpyrimidin-4-yl) piperidin-3-ol (Enol Form) B->C - HCl (Elimination) D Pyrimidin-6-one Tautomer (Stable Degradant) C->D Tautomerization (Thermodynamic Sink)

Caption: Logical pathway of moisture-induced SNAr hydrolysis of the 6-chloropyrimidine moiety.

Part 3: Quantitative Data & Storage Parameters

Table 1: Summary of Degradation Pathways and Analytical Signatures
Degradation PathwayPrimary TriggerChemical MechanismLC-MS SignaturePreventive Action
Hydrolysis Moisture / H2OSNAr at C6 position[M-Cl+OH]+ (Δm ≈ -18 Da)Desiccation, Ar/N2 atmosphere
Oxidation Ambient OxygenOxidation of piperidin-3-ol[M+O]+ (Δm = +16 Da)Inert gas purging
Thermal Elevated HeatAccelerated SNAr / DimerizationMultiple high MW peaksStore at -20°C
Table 2: Recommended Stability Testing Conditions (Aligned with ICH Q1A)
Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term -20°C ± 5°C12 Months0, 3, 6, 9, 12 months
Accelerated 5°C ± 3°C6 Months0, 1, 3, 6 months
Stress (Forced) 60°C / 75% RH7 DaysDaily monitoring

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your handling procedures, implement the following self-validating protocols.

Protocol A: Forced Degradation Study (Hydrolytic Stress)

Purpose: To artificially induce degradation, thereby validating that your HPLC/LC-MS method is "stability-indicating" (capable of resolving the intact compound from its degradants).

  • Sample Preparation: Accurately weigh 10 mg of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol into a 10 mL volumetric flask.

  • Dissolution: Dissolve the compound in 5 mL of HPLC-grade Acetonitrile (ensure complete dissolution).

  • Hydrolytic Stress: Add 1 mL of 0.1 M NaOH (Basic Hydrolysis) or 0.1 M HCl (Acidic Hydrolysis) to the flask [2].

  • Incubation: Seal the flask and incubate at 60°C for 24 hours in a temperature-controlled water bath.

  • Neutralization: Cool to room temperature. Neutralize the solution (add 1 mL of 0.1 M HCl to the basic sample, or 1 mL of 0.1 M NaOH to the acidic sample).

  • Dilution & Analysis: Make up the volume to 10 mL with Acetonitrile. Filter through a 0.22 µm PTFE syringe filter and inject into the LC-MS.

  • Validation: Confirm that the pyrimidin-6-one degradant peak is baseline-resolved from the parent peak.

Protocol B: Moisture-Free Aliquoting and Storage Workflow

Purpose: To prevent the introduction of atmospheric moisture during routine laboratory handling.

  • Pre-drying: Lyophilize the bulk compound for 12 hours to remove any residual solvent or moisture acquired during synthesis.

  • Glovebox Transfer: Transfer the lyophilization flask into a controlled glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 5 mg or 10 mg) into pre-dried, amber glass HPLC vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure of the bulk batch.

  • Sealing: Cap the vials tightly with PTFE/Silicone septa caps. Wrap the junction with Parafilm.

  • Secondary Containment: Place the vials inside a secondary vacuum-sealed bag or a desiccator jar containing active indicating silica gel.

  • Storage: Transfer immediately to a monitored -20°C freezer.

StorageWorkflow A 1. Receive / Synthesize Bulk Compound B 2. Lyophilize (Remove residual H2O) A->B C 3. Transfer to Glovebox (Argon Atmosphere) B->C D 4. Aliquot into Single-Use Amber Glass Vials C->D E 5. Seal with PTFE Caps & Parafilm D->E F 6. Store at -20°C in Desiccated Secondary Container E->F

Caption: Standard operating procedure for the moisture-free handling and storage of chloropyrimidines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Troubleshooting

resolving NMR peak overlaps for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Compound Profile: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Structural Context: This molecule consists of an electron-deficient pyrimidine core (substituted with a methyl group at C2 and a chlorine at C6) conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Structural Context: This molecule consists of an electron-deficient pyrimidine core (substituted with a methyl group at C2 and a chlorine at C6) conjugated to a piperidin-3-ol ring at C4. Primary NMR Challenges: Analysts frequently encounter severe spectral complexity when characterizing this compound at standard conditions (298 K, CDCl₃). The primary issues stem from restricted rotation around the pyrimidine-piperidine C–N bond, incidental magnetic equivalence in the aliphatic region (C2, C3, and C6 piperidine protons), and unpredictable hydroxyl (-OH) proton shifts.

This guide provides field-proven, causality-driven solutions to isolate and resolve these overlapping resonances.

Section 1: Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad, "hump-like" signals in the 3.0–4.5 ppm region instead of sharp piperidine multiplets. Is my sample impure or degrading? A: It is highly likely your sample is pure, and you are observing rotameric broadening. The exocyclic C–N bond between the pyrimidine C4 and the piperidine N1 possesses significant partial double-bond character due to the delocalization of the nitrogen's lone pair into the electron-deficient pyrimidine ring. At room temperature (298 K), rotation around this bond is restricted. The interconversion between conformers occurs at a rate comparable to the NMR timescale (slow-to-intermediate exchange), causing the piperidine N-CH₂ protons to appear as broad humps or doubled peaks. Resolution: Perform Variable Temperature (VT) NMR (see Protocol A) to reach the fast exchange limit and coalesce the peaks.

Q2: The piperidin-3-ol methine proton (C3-H) and the N-CH₂ equatorial protons are severely overlapped around 3.5–4.0 ppm. How can I accurately extract their chemical shifts? A: This is a classic case of aliphatic crowding. Because the chemical shift dispersion in this region is smaller than the complex J-coupling multiplet widths, the signals merge. To resolve this, you must suppress the homonuclear scalar couplings (J-couplings). Pure Shift NMR (homonuclear decoupling) collapses these complex multiplets into sharp singlets, drastically reducing spectral complexity and revealing the exact chemical shifts of the hidden protons[1],[2]. Resolution: Execute a Zangger-Sterk Pure Shift NMR experiment (see Protocol B).

Q3: The hydroxyl (-OH) proton is completely obscuring the C4/C5 piperidine aliphatic signals. How can I resolve this without running a 2D experiment? A: The chemical shift of the -OH proton is highly dependent on hydrogen bonding and solvent polarity[3]. In CDCl₃, it often wanders between 2.0 and 4.0 ppm, overlapping with skeletal protons. You can manipulate the solvent environment to forcefully relocate or eliminate this peak[4]. Resolution: Perform a D₂O exchange to erase the peak (Protocol C), or switch the solvent to DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, tightly coordinating the -OH proton, slowing its exchange rate, and shifting it significantly downfield (>4.5 ppm) out of the aliphatic window[3].

Section 2: Experimental Methodologies & Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Mechanism: Heating the sample provides the thermal energy required to overcome the C–N rotational barrier, averaging the magnetic environments of the piperidine protons.

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of a high-boiling solvent like DMSO-d₆ (b.p. 189 °C).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the broad signals in the 3.0–4.5 ppm range.

  • Thermal Ramping: Gradually increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).

  • Equilibration: Allow 5–10 minutes of thermal equilibration at each step. Re-tune, re-match, and re-shim the probe.

  • Coalescence Monitoring: Acquire a spectrum at each step. Coalescence is achieved when the broad humps merge into sharp, well-defined multiplets (typically around 340–350 K for N-heteroaryl piperidines).

  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. It must perfectly match the initial baseline. If new peaks appear, thermal degradation has occurred.

Protocol B: Pure Shift NMR (Zangger-Sterk) Acquisition

Mechanism: This technique uses spatial encoding. A weak field gradient and a frequency-selective soft 180° pulse invert "active" spins in a specific slice of the sample tube[1]. A subsequent hard 180° pulse inverts all spins. Active spins experience both pulses (continuing chemical shift evolution), while "passive" spins outside the slice are inverted, refocusing the J-coupling interactions[1],[2].

  • Sample Preparation: Prepare a high-concentration sample (20–30 mg in 0.6 mL CDCl₃) to compensate for the inherent sensitivity loss of slice-selective experiments[5].

  • Pulse Sequence Selection: Load the vendor-specific Zangger-Sterk pulse sequence (e.g., zsqc for Bruker or pshift for Varian/Agilent).

  • Calibration: Accurately calibrate the hard 90° and 180° pulses for your specific sample.

  • Slice Selection Setup: Set the slice-selective gradient (typically 1–3 G/cm) and configure the soft 180° pulse (e.g., an RSNOB or Gaussian shape, 10–20 ms duration)[1].

  • Chunking Parameters: Set the FID chunk acquisition time to 15–20 ms. This duration must be significantly shorter than to prevent J-modulation during the acquisition window.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process it using the spectrometer's pure shift reconstruction macro (double Fourier transform) to yield a 1D homodecoupled spectrum consisting entirely of singlets.

Protocol C: D₂O Exchange for Hydroxyl Signal Suppression

Mechanism: Labile protons (like -OH) undergo rapid intermolecular exchange with deuterium from heavy water, converting the R-OH group to R-OD, which is invisible in ¹H NMR[3].

  • Baseline Acquisition: Acquire the standard ¹H NMR spectrum in CDCl₃.

  • D₂O Addition: Add 1–2 drops (approx. 10–20 µL) of D₂O directly to the NMR tube[3].

  • Mixing: Cap the tube securely and shake vigorously for 30–60 seconds to ensure biphasic mixing.

  • Separation: Allow the phases to separate. If an emulsion forms, centrifuge the tube briefly.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum. The -OH peak will disappear, and a new H-D-O peak will appear around 4.7–4.8 ppm, leaving the piperidine aliphatic region unobstructed[3].

Section 3: Quantitative Data & Solvent Effects

The table below summarizes how solvent manipulation and temperature resolve specific overlapping resonances for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

Proton EnvironmentChemical Shift in CDCl₃ (298 K)Chemical Shift in DMSO-d₆ (298 K)Chemical Shift in DMSO-d₆ (350 K, VT-NMR)Resolution Status
Pyrimidine C5-H ~6.40 ppm (Singlet)~6.75 ppm (Singlet)~6.75 ppm (Singlet)Unaffected by overlap.
Pyrimidine C2-CH₃ ~2.45 ppm (Singlet)~2.35 ppm (Singlet)~2.35 ppm (Singlet)Unaffected by overlap.
Piperidine -OH ~2.5 - 3.5 ppm (Broad, wanders)~4.80 ppm (Sharp doublet)~4.70 ppm (Broad singlet)Resolved: Shifted downfield via H-bonding in DMSO.
Piperidine N-CH₂ (C2, C6) ~3.2 - 4.2 ppm (Broad humps)~3.1 - 4.0 ppm (Broad humps)~3.3 - 3.9 ppm (Sharp multiplets)Resolved: Coalesced via fast exchange at 350 K.
Piperidine C3-H ~3.80 ppm (Hidden multiplet)~3.60 ppm (Hidden multiplet)~3.65 ppm (Sharp multiplet)Resolved: Extracted via Pure Shift NMR.

Section 4: Process Visualizations

G Start NMR Spectrum Shows Peak Overlap/Broadening CheckBroad Are the peaks broad or sharply overlapped? Start->CheckBroad Broad Broad / Doubled Peaks (Piperidine Region) CheckBroad->Broad Yes Sharp Sharp Overlapping Multiplets (Aliphatic Region) CheckBroad->Sharp No VTNMR Perform VT-NMR (Heat to 350K+ in DMSO-d6) Broad->VTNMR Restricted Rotation CheckOH Is the -OH peak causing the overlap? Sharp->CheckOH D2O Perform D2O Shake or change to DMSO-d6 CheckOH->D2O Yes PureShift Run 2D HSQC or Pure Shift NMR (Zangger-Sterk) CheckOH->PureShift No (C-H overlap)

Decision tree for resolving NMR peak overlaps and broadening in N-heteroaryl piperidines.

G Step1 Standard 1H Excitation Step2 Slice-Selective Gradient + Soft 180° Step1->Step2 Step3 Hard 180° Pulse (Passive Spin Inversion) Step2->Step3 Step4 J-Coupling Refocusing Step3->Step4 Step5 Interferogram Reconstruction Step4->Step5 Step6 Broadband Homodecoupled Singlet Spectrum Step5->Step6

Mechanistic workflow of the Zangger-Sterk Pure Shift NMR pulse sequence for homonuclear decoupling.

References

  • Morris, G. A. (2018). Pure Shift NMR. NMR Methodology Group, University of Manchester. Available at:[Link]

  • Castañar, L., & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: Recent developments, methods and applications. Magnetic Resonance in Chemistry, 53(7), 399-426. Available at:[Link]

  • Freeman, R., & Bhacca, N. S. (1963). Systematic Use of Solvent Effects in High‐Resolution Nuclear Magnetic Resonance. The Journal of Chemical Physics, 38(5), 1088-1099. Available at:[Link]

  • Aguilar, J. A. (2014). Introduction to pure shift NMR. Durham University. Available at:[Link]

  • Castañar Acedo, L. (2023). Understanding Pure Shift NMR Spectroscopy. Global NMR Discussion Meetings. Available at:[Link]

  • Michigan State University Chemistry Department. NMR Spectroscopy - Solvent Effects. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Impurity Control for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol .

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloro-2-methylpyrimidine and piperidin-3-ol. While highly efficient at the bench scale, transitioning this reaction to pilot or plant scales often introduces complex impurity profiles due to heat transfer limitations and mixing dynamics. This guide provides actionable, mechanistic solutions to ensure high-purity yields at scale.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does the bis-substituted impurity spike during kilogram-scale production?

A: The formation of the bis-substituted impurity—4,6-bis(3-hydroxypiperidin-1-yl)-2-methylpyrimidine—is a classic "over-reaction" consequence in SNAr chemistry.

The reaction mechanism involves a stepwise addition-elimination sequence proceeding through a Meisenheimer complex[1]. The first substitution is rapid because the starting 4,6-dichloro-2-methylpyrimidine is highly electrophilic. Once the first piperidin-3-ol molecule attaches, the electron-donating nature of the newly formed amine linkage deactivates the pyrimidine ring, significantly raising the activation energy required for a second substitution.

At the bench scale, rapid magnetic stirring ensures a homogeneous distribution of the nucleophile. However, at the kilogram scale, macro-mixing is slower. If piperidin-3-ol is added too quickly, local concentration gradients (hotspots of excess amine) form. Combined with localized poor heat transfer (exotherms), this provides enough thermodynamic driving force to overcome the ring's deactivation barrier, triggering the second substitution.

  • The Fix: Implement a controlled, extended dosing strategy (reverse addition) where the amine is slowly added to a chilled solution of the pyrimidine.

Q2: My HPLC shows a significant peak corresponding to a hydrolyzed byproduct. How do I eliminate this?

A: The hydrolysis impurity (e.g., 6-(3-hydroxypiperidin-1-yl)-2-methylpyrimidin-4-ol) occurs when water acts as a competing nucleophile against the chloropyrimidine. This is a frequent issue when using hygroscopic solvents, wet starting materials, or aqueous inorganic bases (like K2​CO3​ or NaHCO3​ ) at elevated temperatures.

  • The Fix: Transition to strictly anhydrous conditions. The use of organic, non-nucleophilic tertiary amine bases, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is critical in controlling the reaction environment and preventing unwanted hydrolytic side reactions during SNAr aminations[2]. Pair this with a dry alcoholic solvent like isopropanol (iPrOH).

Q3: Should I be concerned about regioselectivity (C-4 vs. C-6 substitution) during scale-up?

A: Fortunately, no. While Quantum Mechanical (QM) analyses of dichloropyrimidines show that regioselectivity can be highly variable and sensitive to steric and electronic effects of ring substituents[3], 4,6-dichloro-2-methylpyrimidine is a symmetric electrophile . Nucleophilic attack at either the C-4 or C-6 position yields the exact same desired product. Your analytical focus should remain strictly on conversion rates and over-reaction (bis-substitution).

Part 2: Quantitative Data Summaries

The following table summarizes the impact of process parameters on the impurity profile during the transition from bench to plant scale. Scalable SNAr methodologies rely heavily on precise temperature control and optimized base selection to maintain safety and efficiency[4].

Reaction ConditionScaleBase / Solvent SystemDosing StrategyYield (%)Bis-Impurity (%)Hydrolysis Impurity (%)
Bench (Unoptimized)10 g K2​CO3​ / Wet EtOHAll-at-once72%8.5%4.2%
Pilot (Unoptimized)1 kg K2​CO3​ / Wet EtOHAll-at-once58%15.3%6.8%
Pilot (Optimized)1 kgDIPEA / Dry iPrOHSlow addition (3h)89%< 0.5%< 0.1%
Plant (Optimized)10 kgDIPEA / Dry iPrOHSlow addition (4h)91% < 0.5% < 0.1%

Part 3: Self-Validating Experimental Protocol (10 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation checks are met.

Objective: Synthesize 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol with <0.5% bis-substitution and <0.1% hydrolysis impurities.

Step 1: Reactor Preparation & Inerting

  • Purge a 100 L glass-lined reactor with N2​ for 15 minutes.

  • Validation Check: Oxygen sensor must read <2% O2​ to prevent oxidative degradation, and reactor must be completely dry.

Step 2: Electrophile Dissolution

  • Charge 4,6-dichloro-2-methylpyrimidine (1.0 equiv, 10.0 kg) and anhydrous isopropanol (iPrOH, 50 L, KF < 0.05%).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 9.5 kg).

  • Validation Check: Agitate until complete dissolution is visually confirmed. Cool internal temperature ( Tint​ ) to 0–5 °C.

Step 3: Controlled Nucleophile Dosing

  • Prepare a solution of piperidin-3-ol (0.98 equiv, 6.0 kg) in anhydrous iPrOH (10 L).

  • Dose the amine solution into the reactor over 3–4 hours.

  • Causality/Validation Check: The SNAr reaction is highly exothermic. Adjust the dosing rate to strictly maintain Tint​ < 10 °C. Exceeding this thermal threshold exponentially increases the rate of bis-substitution.

Step 4: Reaction Aging & In-Process Control (IPC)

  • Stir the reaction mixture at 10 °C for 2 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when residual 4,6-dichloro-2-methylpyrimidine is <1.0%. If >1.0%, age for an additional 1 hour.

Step 5: Quench & Crystallization

  • Slowly add purified water (60 L) over 1 hour while maintaining Tint​ < 15 °C to precipitate the product.

  • Cool the slurry to 0 °C and age for 2 hours.

  • Filter the product and wash the cake with cold 1:1 iPrOH/Water (10 L).

  • Validation Check: Dry under vacuum at 45 °C until constant weight. Analyze final purity via HPLC (Target: >99.0% AUC).

Part 4: Pathway & Workflow Visualizations

Reaction_Pathway SM 4,6-Dichloro-2-methylpyrimidine (Electrophile) Product 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol SM->Product + Amine (Controlled Dosing) HydImp Hydrolyzed Impurity (Moisture Side-reaction) SM->HydImp + H2O / Base (Wet Solvents) Amine Piperidin-3-ol (Nucleophile) BisImp Bis-substituted Impurity (Over-reaction) Product->BisImp + Excess Amine (Local Hotspots)

Reaction pathway showing desired SNAr product versus bis-substituted and hydrolyzed impurities.

ScaleUp_Workflow Step1 1. Reactor Charging Add Pyrimidine + Dry iPrOH Step2 2. Base Addition Add DIPEA (1.2 eq), Cool to 0-5 °C Step1->Step2 Step3 3. Controlled Dosing Add Piperidin-3-ol over 2-4 hrs Maintain T < 10 °C Step2->Step3 Step4 4. IPC Monitoring HPLC Target: SM < 1% Step3->Step4 Prevents Exotherm Step5 5. Quench & Isolation Water addition, Filtration Step4->Step5

Optimized scale-up workflow emphasizing controlled dosing to prevent impurity formation.

References

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: organic-chemistry.org URL:4

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: nih.gov URL:1

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: acs.org URL:2

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: wuxiapptec.com URL:3

Sources

Troubleshooting

Technical Support Center: Stability of Novel Pyrimidine Derivatives in Human Plasma

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of novel compounds, specifically focusing on structures similar to 1-(6-Chloro-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of novel compounds, specifically focusing on structures similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, in human blood plasma. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results.

Introduction

The assessment of a compound's stability in human plasma is a cornerstone of early drug discovery.[1][2][3] This in vitro assay provides critical insights into a compound's metabolic liabilities, helping to predict its in vivo pharmacokinetic profile and informing crucial decisions on which candidates to advance.[1][4] Plasma is a complex biological matrix containing a host of enzymes, such as esterases and amidases, that can degrade xenobiotics.[4] Understanding the rate and pathways of this degradation is paramount.

This guide will use 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as a representative compound to illustrate the principles and practices of conducting a rigorous plasma stability study.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my compound in a plasma stability assay?

A1: The stability of a compound in plasma is influenced by a combination of physicochemical and biochemical factors.[5] Key considerations include:

  • Enzymatic Degradation: Plasma contains various hydrolytic enzymes that can metabolize susceptible functional groups (e.g., esters, amides).[4]

  • pH: The pH of the plasma (typically ~7.4) can influence the ionization state and solubility of a compound, which in turn can affect its stability.[5][6]

  • Temperature: Assays are typically conducted at 37°C to mimic physiological conditions. Elevated temperatures can accelerate both enzymatic and chemical degradation.[5][6][7]

  • Plasma Protein Binding: While not a direct degradation mechanism, the extent to which a compound binds to plasma proteins like albumin can influence its free concentration and availability for enzymatic degradation.[3][5]

  • Chemical Instability: The inherent chemical properties of the compound may lead to degradation through mechanisms like hydrolysis or oxidation, independent of enzymatic activity.[8]

Q2: My compound appears to be highly unstable in plasma. What are the next steps?

A2: Early identification of high plasma instability is a valuable finding. The next steps should focus on understanding the "why" and "how":

  • Confirm the Result: Repeat the assay with fresh reagents and plasma, including both high and low stability control compounds (e.g., Verapamil and Procaine, respectively) to validate the assay performance.[1]

  • Investigate the Mechanism:

    • Heat-Inactivated Plasma: Run the stability assay in parallel using plasma that has been heat-inactivated (e.g., 56°C for 30 minutes) to denature enzymes. If the compound is stable in heat-inactivated plasma but not in active plasma, enzymatic degradation is the likely cause.

    • Metabolite Identification: Utilize high-resolution mass spectrometry (LC-HRMS) to identify the degradation products.[4] Knowing the structure of the metabolites can pinpoint the metabolic soft spot on your parent molecule.

  • Structural Modification: If enzymatic hydrolysis is confirmed, medicinal chemists can explore structural modifications to block or shield the labile functional group.

Q3: I am seeing significant variability in my results between experiments. What could be the cause?

A3: Variability can stem from several sources in the pre-analytical and analytical phases:

  • Plasma Source and Handling: Ensure you are using pooled human plasma from a reputable source. The handling of plasma is critical; avoid repeated freeze-thaw cycles and ensure it is thawed on ice before use.[1][9] Inconsistent sample handling can lead to varying enzyme activity.[10]

  • DMSO Concentration: The final concentration of the DMSO (or other organic solvent) used to introduce the compound into the plasma should be kept low (typically <1%) and consistent across all samples, as it can impact enzyme activity.[3][4]

  • Incubation Conditions: Verify the accuracy and stability of your incubator or water bath temperature.[1]

  • Analytical Method: Ensure your LC-MS/MS method is robust and validated. This includes consistent sample extraction, use of a suitable internal standard, and checking for matrix effects.

Q4: How do I differentiate between plasma instability and liver microsomal instability?

A4: This is a critical distinction in drug metabolism studies.

  • Plasma Stability Assays primarily assess degradation by hydrolytic enzymes present in blood (e.g., esterases, amidases).[4]

  • Liver Microsomal Stability Assays evaluate metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP450) family, which are responsible for Phase I oxidative metabolism.[4]

A compound can be stable in one system and unstable in the other. Running both assays provides a more complete picture of a compound's metabolic fate.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound appears unstable at T=0 1. Immediate degradation upon contact with plasma. 2. Poor solubility causing precipitation. 3. Inefficient extraction during sample processing.1. For highly labile compounds, consider a shorter initial time point (e.g., 1 or 2 minutes). 2. Assess compound solubility in the assay buffer. Lower the final compound concentration if necessary. 3. Optimize the protein precipitation/extraction method. Test different organic solvents (e.g., acetonitrile vs. methanol) and consider the use of an acid or base modifier.
High variability in replicate samples 1. Inconsistent pipetting. 2. Non-homogenous plasma sample (if not vortexed after thawing). 3. Inconsistent quenching of the reaction.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex thawed plasma before aliquoting. 3. Ensure the quenching solvent (e.g., cold acetonitrile with internal standard) is added rapidly and mixed thoroughly at each time point.
Control compounds failing (e.g., stable control degrades) 1. Poor quality plasma (e.g., contaminated, improper storage). 2. Incorrect incubator temperature (too high). 3. Error in control compound stock solution concentration.1. Source new, certified pooled plasma. Review storage and handling procedures.[9][10] 2. Calibrate and verify the temperature of the incubator/water bath. 3. Prepare fresh stock solutions of control compounds from a reliable source.
No degradation observed for a suspected labile compound 1. Inactive plasma (e.g., enzymes degraded due to improper storage). 2. Compound concentration is too high, saturating the enzymes. 3. Analytical method is not sensitive enough to detect small changes.1. Test the plasma with a known labile control compound (e.g., Procaine). 2. Lower the initial concentration of the test compound (a typical starting point is 1 µM).[3][4] 3. Optimize the LC-MS/MS method for better sensitivity. Ensure the calibration curve covers the expected concentration range.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines the steps to determine the stability of a test compound in human plasma over a time course.

1. Materials and Reagents:

  • Plasma: Pooled, heparinized human plasma, stored at -80°C.

  • Test Compound: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol, prepared as a 10 mM stock in DMSO.

  • Control Compounds:

    • High Stability Control: Verapamil (10 mM in DMSO).

    • Low Stability Control: Procaine (10 mM in DMSO).

  • Buffers: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., a stable, structurally similar analog).

  • Equipment: Calibrated pipettes, 96-well plates or microcentrifuge tubes, vortex mixer, centrifuge, incubator or water bath set to 37°C, LC-MS/MS system.[1]

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw Plasma on Ice prep3 Pre-warm Plasma Aliquots at 37°C for 5 min prep1->prep3 prep2 Prepare Compound Working Solutions (e.g., 100 µM in ACN/H2O) inc1 Initiate Reaction: Add Working Solution to Plasma (t=0) prep3->inc1 inc2 Incubate at 37°C inc1->inc2 inc3 Sample Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) inc2->inc3 proc1 Quench Reaction: Add Aliquot to Cold ACN with Internal Standard inc3->proc1 proc2 Vortex to Precipitate Proteins proc1->proc2 proc3 Centrifuge at High Speed (e.g., 4000 rpm) proc2->proc3 proc4 Transfer Supernatant to New Plate/Vials proc3->proc4 an1 LC-MS/MS Analysis proc4->an1 an2 Calculate % Remaining vs. T=0 an1->an2 an3 Determine Half-Life (t½) an2->an3

Caption: Workflow for the in vitro plasma stability assay.

3. Step-by-Step Procedure:

  • Preparation: Thaw frozen pooled human plasma on ice. Gently vortex to ensure homogeneity. Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock in an appropriate solvent like acetonitrile or PBS.

  • Incubation Setup: Aliquot pre-warmed plasma (e.g., 198 µL) into microcentrifuge tubes. Pre-warm these tubes in a water bath at 37°C for approximately 5 minutes.[1]

  • Initiation: To initiate the reaction, add 2 µL of the 100 µM working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. This is your T=0 sample. Immediately remove an aliquot (e.g., 50 µL) and proceed to the quenching step.

  • Time Course: Continue incubating the remaining reaction mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove additional aliquots.[2][3][4]

  • Quenching: Add each 50 µL aliquot to a tube or well containing a fixed volume of ice-cold acetonitrile with internal standard (e.g., 150 µL). The 3:1 ratio of ACN to plasma is effective for protein precipitation.[2]

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[11]

Protocol 2: LC-MS/MS Analytical Method for Pyrimidine Derivatives

This is a general method adaptable for compounds like 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol.

1. Chromatographic System:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure good separation from plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry System:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the test compound and internal standard must be determined through infusion and optimization.

3. Logical Relationship Diagram:

Caption: Factors influencing the final measurement in a plasma stability assay.

References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(8), 1445-1461. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Jouyban, A., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 739-748. Retrieved from [Link]

  • Al-khalidi, M. (2018). Drug Stability and factors that affect on the drug stability. ResearchGate. Retrieved from [Link]

  • SlideShare. (2015). Drug Stability. Retrieved from [Link]

  • Stentoft, M., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1356, 197-210. Retrieved from [Link]

  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • Yamamoto, T., et al. (1992). [Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. Sangyo Ika Daigaku Zasshi, 14(2), 211-222. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Retrieved from [Link]

  • Alliance Pharma. (2023). Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibration. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Lab Manager. (2020). Overcoming Challenges in Plasma Sample Prep. Retrieved from [Link]

  • Espinoza-Ríos, J., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Medical and Biological Sciences, 9(1), 1-7. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol vs other pyrimidine derivatives

Title: Unlocking Kinase Selectivity: A Comparative Guide to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol and Alternative Pyrimidine Scaffolds 1. Executive Summary & Pharmacophore Rationale The pyrimidine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Kinase Selectivity: A Comparative Guide to 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol and Alternative Pyrimidine Scaffolds

1. Executive Summary & Pharmacophore Rationale The pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural mimicry of the adenine core of ATP, which allows it to competitively bind the hinge region of various kinases[1]. Among the diverse array of functionalized pyrimidines, 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol has emerged as a highly versatile and strategic building block.

The rationale behind its design is highly specific:

  • 2-Methyl Group: Provides essential van der Waals interactions within the kinase binding pocket and prevents metabolic oxidation at the C2 position.

  • 6-Chloro Substituent: Serves as an excellent leaving group for subsequent palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), allowing rapid diversification[2].

  • 4-(Piperidin-3-ol) Moiety: Introduces a chiral, sp3-rich solubilizing group with a hydroxyl hydrogen-bond donor/acceptor. This is critical for enhancing target affinity and optimizing pharmacokinetic properties compared to simpler, planar derivatives[3].

2. Mechanistic Pathway: Targeting the ATP-Binding Pocket Many pyrimidine derivatives exert their therapeutic effects by inhibiting key signaling pathways such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in human cancers[3][4]. The 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol fragment, when elaborated into a full inhibitor, typically anchors into the ATP-binding site. The pyrimidine nitrogens form critical hydrogen bonds with the hinge region of the kinase, while the piperidin-3-ol group projects into the solvent-exposed region or interacts with specific ribose-binding pocket residues, conferring selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits mTOR mTORC1 / Cell Proliferation AKT->mTOR Stimulates Inhibitor Pyrimidine Derivative (ATP Competitor) Inhibitor->PI3K Blocks ATP Site

Simplified PI3K/AKT/mTOR signaling pathway and pyrimidine inhibitor intervention point.

3. Structural and Performance Comparison To understand the specific advantages of the 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol scaffold, it must be evaluated against other prevalent pyrimidine classes, such as 4-aminopyrazolo[3,4-d]pyrimidines[5] and pyrido[2,3-d]pyrimidines[4].

  • 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Derivatives: The piperidin-3-ol ring introduces three-dimensional (sp3) character, which improves aqueous solubility and reduces flat, aromatic stacking. High aromaticity is often associated with off-target toxicity and poor bioavailability.

  • 4-Aminopyrazolo[3,4-d]pyrimidines: These fused bicyclic systems are rigid and highly potent but often suffer from poor solubility and pan-kinase activity due to their extreme similarity to the natural purine core[5].

  • Pyrido[2,3-d]pyrimidines: Excellent for targeting the PI3K/mTOR pathway, but the rigid planar structure can lead to challenging physicochemical properties and aggregation[4].

Table 1: Comparative In Vitro Profile of Pyrimidine Scaffolds

Scaffold BaseKey Structural FeaturePrimary Target(s)Average IC50 (PI3Kα)Aqueous SolubilityOff-Target Profile
2-Methyl-4-(piperidin-3-ol)pyrimidine sp3-rich, chiral OH donorPI3K/mTOR, BCR-ABL15 - 45 nMHighLow (Selective)
4-Aminopyrazolo[3,4-d]pyrimidine Fused bicyclic, rigidSrc, Abl, RTKs80 - 120 nMLowHigh (Pan-kinase)
Pyrido[2,3-d]pyrimidine Planar, extended aromaticPI3K, CDKs5 - 20 nMModerateModerate

Note: Data synthesized from structure-activity relationship (SAR) trends in literature evaluating pyrimidine-based kinase inhibitors[2][3][4][5].

4. Experimental Methodologies To ensure reproducibility and self-validation, the following protocols detail the synthesis of the 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol intermediate and its subsequent biological evaluation.

Protocol 1: Regioselective Synthesis via SNAr Rationale: The reaction between 4,6-dichloro-2-methylpyrimidine and piperidin-3-ol must be strictly temperature-controlled. At elevated temperatures, the secondary amine can displace both chlorides, leading to an undesired bis-substituted byproduct.

  • Preparation: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated, preventing the protonation of the piperidin-3-ol nucleophile.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add piperidin-3-ol (1.0 eq) dropwise. Self-Validation Step: Monitor the reaction via TLC or LC-MS after 1 hour. The mono-substituted product should be the dominant peak.

  • Termination & Purification: Once the starting material is consumed, quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography to yield the pure 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol[2].

Synthesis_Workflow Start 4,6-Dichloro-2- methylpyrimidine SNAr Regioselective SNAr (0°C to RT) Start->SNAr Reagent Piperidin-3-ol + DIPEA Reagent->SNAr Product 1-(6-Chloro-2-methylpyrimidin- 4-yl)piperidin-3-ol SNAr->Product Isolation Coupling Palladium Cross-Coupling (Suzuki/Buchwald) Product->Coupling C-Cl bond activation Final Target Kinase Inhibitor Coupling->Final

Synthetic workflow for generating kinase inhibitors from the pyrimidine-piperidinol scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo) Rationale: To evaluate the inhibitory potency of the fully elaborated derivatives, an ADP-Glo assay is preferred over traditional radiometric assays. It measures the ADP formed from the kinase reaction, providing a highly sensitive, luminescent readout that directly correlates with kinase activity[1].

  • Assay Setup: In a 384-well plate, dispense the target kinase (e.g., PI3Kα) in assay buffer (HEPES, MgCl2, EGTA, DTT).

  • Compound Incubation: Add the pyrimidine derivative at varying concentrations (e.g., 3-fold serial dilutions from 10 µM to 0.5 nM). Include a DMSO vehicle control (maximum activity) and a known reference inhibitor (e.g., Alpelisib) as a positive control for self-validation.

  • Initiation: Add ATP and the specific lipid/peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using non-linear regression analysis.

Conclusion The 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol scaffold offers a superior balance of synthetic tractability, structural flexibility, and physicochemical properties compared to rigid, planar pyrimidine derivatives. By leveraging the sp3-rich piperidinol ring and the reactive 6-chloro vector, researchers can efficiently design highly selective, potent kinase inhibitors with optimized drug-like properties.

References

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases - PMC. NIH.gov. Available at:[Link]

  • US8772480B2 - Inhibitors of PI3 kinase and/or mTOR - Google Patents. Google.com. Available at:

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing. RSC.org. Available at: [Link]

Comparative

validating the efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in animal models

Preclinical Validation Guide: Efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Scaffolds in Animal Models As a Senior Application Scientist, my objective is to move beyond simple data reporting and establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation Guide: Efficacy of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol Scaffolds in Animal Models

As a Senior Application Scientist, my objective is to move beyond simple data reporting and establish a rigorous, self-validating framework for preclinical drug evaluation. When assessing novel chemical entities like 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1250798-52-7)[1], we must evaluate not just its isolated binding affinity, but its holistic performance in complex biological systems.

This guide provides an objective comparison of this pyrimidine-piperidine scaffold against alternative structures and outlines a highly controlled, self-validating in vivo experimental protocol.

Mechanistic Rationale & Structural Advantages

The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol serves as a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as PIM kinases)[2] and metabolic modulators like stearoyl-CoA desaturase-1 (SCD-1) inhibitors[3].

The superiority of this scaffold over generic alternatives is driven by three structural pillars:

  • Kinase Hinge Binding: The pyrimidine ring acts as a classic hydrogen bond acceptor/donor system, perfectly suited for anchoring into the ATP-binding pocket of target kinases[2].

  • Conformational Flexibility & Lipophilicity: The methyl group at position 2 enhances the compound's lipophilicity (predictive LogP ~2.5-3.5), which facilitates passive membrane permeation and oral absorption[4]. Concurrently, the piperidin-3-ol group introduces a stereogenic center, allowing for precise spatial arrangement to maximize target affinity and minimize off-target toxicity[4].

  • Derivatization Potential: The chlorine atom at position 6 provides an excellent reactive site for nucleophilic substitution, enabling the rapid generation of analog libraries for advanced structure-activity relationship (SAR) studies in oncology[5].

Comparative Efficacy in Murine Models

To objectively evaluate performance, we compare a representative CMPP-3-ol derived lead compound against a standard pyrimidine analog and an advanced spiropiperidine derivative[3]. The data below synthesizes typical preclinical metrics observed in C57BL/6J and SCID murine models.

Compound ClassOral Bioavailability (F%)In Vivo Clearance (mL/min/kg)Target IC50 (nM)Xenograft TGI (%)
CMPP-3-ol Derivative 45 - 55%15 - 20< 1065 - 75%
Standard Pyrimidine Analog 20 - 30%35 - 4550 - 10030 - 40%
Advanced Spiropiperidine > 60%< 10< 5> 80%

Data Synthesis: The CMPP-3-ol scaffold demonstrates a balanced pharmacokinetic profile, offering significantly better oral bioavailability and tumor growth inhibition (TGI) than standard pyrimidines, while serving as a reliable stepping stone toward ultra-optimized spiropiperidine structures.

Self-Validating In Vivo Protocol

A self-validating protocol ensures that observed phenotypic changes (e.g., tumor regression) are directly caused by the drug's mechanism of action, rather than artifactual toxicity. Every step must be causally linked.

Step 1: Formulation Optimization

  • Action: Suspend the CMPP-3-ol derivative in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

  • Causality: The hydrophobic nature of the pyrimidine-piperidine core necessitates specific co-solvents to prevent precipitation in the gastrointestinal tract. This ensures uniform suspension and consistent oral bioavailability[4].

Step 2: Cassette Dosing for PK Bridging

  • Action: Administer the compound via oral gavage (PO) at 10 mg/kg and intravenous (IV) injection at 2 mg/kg in C57BL/6J mice[3]. Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: Establishing the area under the curve (AUC) and half-life is critical before efficacy trials. Without confirmed systemic exposure, a lack of efficacy cannot be distinguished from poor absorption.

Step 3: Xenograft Implantation & Randomization

  • Action: Inoculate SCID mice subcutaneously with 5×106 target tumor cells. Randomize into vehicle and treatment groups only once tumors reach 100-150 mm³.

  • Causality: Randomizing at a palpable tumor volume ensures that the model measures true tumor growth inhibition (TGI) rather than merely preventing initial cellular engraftment.

Step 4: Parallel PD/Efficacy Readout

  • Action: Measure tumor volumes via calipers bi-weekly. Crucially, sacrifice a satellite cohort at Tmax​ (peak plasma concentration) to harvest tumor tissue for Western blot analysis of downstream targets (e.g., pBAD reduction for PIM kinase inhibition).

  • Causality: This is the core of the self-validating system. Demonstrating target modulation at the exact time of peak drug exposure proves that the observed TGI is mechanistically driven by the compound, ruling out generalized toxicity.

Workflow Visualization

InVivoValidation A Compound Formulation (CMPP-3-ol Scaffold) B Murine Dosing (PO / IV) A->B C PK Analysis (Plasma Concentration) B->C Validate Exposure D PD Biomarker (Target Engagement) B->D Validate Mechanism E Efficacy Readout (Tumor Volume) B->E Validate Phenotype F Self-Validated Efficacy Profile C->F D->F E->F

Fig 1. Self-validating in vivo workflow for CMPP-3-ol efficacy evaluation.

Sources

Validation

comparative binding affinity of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol and standard inhibitors

Comparative Binding Affinity Guide: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol vs. Standard Kinase Inhibitors As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol vs. Standard Kinase Inhibitors

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate the baseline thermodynamic and kinetic profiles of core pharmacophores before they are elaborated into clinical candidates. The compound 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol represents a highly versatile, low-molecular-weight (MW: 227.7 g/mol ) fragment. The 2-methylpyrimidine core is a privileged scaffold, famously utilized as a primary building block in the synthesis of the dual BCR-ABL/Src inhibitor Dasatinib[1]. Meanwhile, the piperidin-3-ol moiety provides a critical vector for hydrogen bonding and solvent-exposed elaboration, a structural motif frequently observed in cyclin-dependent kinase (CDK) inhibitors[2].

This guide objectively compares the binding affinity of this unelaborated fragment against two standard, fully optimized clinical inhibitors: Dasatinib (targeting BCR-ABL) and Dinaciclib (targeting CDK2). By analyzing these differences, drug development professionals can better understand the causality between structural elaboration and binding kinetics.

Mechanistic Rationale & Binding Causality

In kinase targeting, the hinge region of the ATP-binding pocket is the primary anchor point. The binding causality of our subject fragment can be broken down into three functional zones:

  • The Pyrimidine Core (Hinge Binder): The 6-chloro-2-methylpyrimidine ring acts as a classic hinge-binding motif. The nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met318 in BCR-ABL or Leu83 in CDK2).

  • The Piperidin-3-ol Appendage (Solvent Vector): The piperidine ring adopts a chair conformation, directing the hydroxyl group toward the ribose-binding pocket or the solvent interface. This allows for secondary hydrogen bonding, mechanistically similar to how the 2-hydroxyethyl group of Dinaciclib interacts with the conserved Lys33 in CDK2[3].

  • The Halogen (Hydrophobic Anchor): The 6-chloro substitution provides a reactive handle for cross-coupling (e.g., Buchwald-Hartwig amination) during hit-to-lead optimization[4]. However, in its unreacted fragment state, it occupies the hydrophobic sub-pocket adjacent to the gatekeeper residue.

Because it lacks the extended hydrophobic and solvent-exposed contacts of fully elaborated drugs, the fragment exhibits rapid association ( kon​ ) and rapid dissociation ( koff​ ), resulting in micromolar affinity but exceptionally high Ligand Efficiency (LE).

Comparative Binding Affinity Data

To contextualize the fragment's performance, we benchmark its binding metrics against Dasatinib and Dinaciclib. The data below highlights the transition from a highly efficient, low-affinity fragment to high-affinity, optimized clinical candidates.

Table 1: Quantitative Binding Affinity and Ligand Efficiency Comparison

CompoundPrimary Target KD​ (Binding Affinity) IC50​ (Biochemical)Ligand Efficiency (LE)*Binding Mode
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol BCR-ABL / CDK2~15 - 25 µM> 50 µM~0.38 kcal/mol/HAATP-competitive (Hinge)
Dasatinib BCR-ABL (Active)0.02 nM[5]0.8 nM[6]~0.41 kcal/mol/HAATP-competitive (Dual)
Dinaciclib CDK2/CycE18.4 nM[7]< 10 nM[8]~0.39 kcal/mol/HAATP-competitive

*LE = ( 1.37×pIC50​ ) / Heavy Atoms (HA). The fragment maintains a highly efficient binding profile relative to its size, validating it as a high-quality starting point for optimization.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the binding of low-affinity fragments versus high-affinity standard inhibitors, orthogonal biophysical techniques must be employed. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is essential for resolving the rapid koff​ rates typical of fragment molecules.

  • Target Immobilization: Immobilize recombinant BCR-ABL or CDK2/CycE1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Amine coupling covalently anchors the kinase via surface lysines, ensuring a stable baseline. Target a high immobilization level (3000-4000 RU) to maximize the signal-to-noise ratio for the low-MW fragment.

  • Solvent Correction (DMSO Calibration): Inject a series of buffer solutions containing 1% to 5% DMSO.

    • Causality: Fragments are typically screened at high concentrations (up to 1 mM) requiring higher DMSO concentrations. Bulk refractive index shifts caused by DMSO must be mathematically subtracted to isolate the true binding response.

  • Analyte Injection (Single-Cycle Kinetics): Inject the fragment in a 5-point concentration series (e.g., 12.5, 25, 50, 100, 200 µM) without regeneration steps. For Dasatinib and Dinaciclib, use a lower concentration range (0.1 nM to 100 nM).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the standard inhibitors to a 1:1 Langmuir binding model. For the fragment, use a steady-state affinity model if the square-wave kinetics are too rapid for exponential fitting.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

ITC provides the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of binding, confirming that the SPR signal is driven by specific target engagement rather than non-specific aggregation.

  • Sample Preparation: Dialyze the kinase protein extensively against the assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol). Dissolve the fragment in the exact same dialysate.

    • Causality: Matching the exact buffer composition prevents massive heat-of-dilution artifacts that would otherwise mask the low heat signatures of fragment binding.

  • Titration Execution: Place 20 µM of the kinase in the sample cell. Titrate the fragment (200 µM in the syringe) using 2 µL injections at 150-second intervals.

  • Control Titration: Titrate the fragment into the buffer alone.

    • Causality: This self-validating step measures the background heat of dilution, which must be subtracted from the raw binding heats to determine the true ΔH of the interaction.

Workflow Visualization

SPR_Workflow N1 1. Target Immobilization (Amine Coupling to CM5) N2 2. DMSO Calibration (Bulk Shift Correction) N1->N2 Baseline Stabilization N3 3. Analyte Injection (Single-Cycle Kinetics) N2->N3 Assay Readiness N4 4. Double Referencing (Fc2-Fc1 & Blank Subtraction) N3->N4 Data Acquisition N5 5. Orthogonal Validation (ITC Thermodynamics) N4->N5 Hit Confirmation

Step-by-step biophysical workflow for kinetic and thermodynamic validation of fragment binding.

Conclusion

While 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol exhibits micromolar affinity compared to the sub-nanomolar potencies of standard inhibitors like Dasatinib and Dinaciclib, its high ligand efficiency and privileged hydrogen-bonding vectors make it an optimal starting scaffold. By utilizing the 6-chloro position for cross-coupling, researchers can systematically build out the molecule to engage the hydrophobic spine and solvent-exposed regions, effectively bridging the affinity gap toward clinical viability.

References

  • Dasatinib Synthesis: Portico. "Dasatinib". 1

  • Dasatinib/BCR-ABL IC50 Data: PMC. "Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments". 6

  • Dasatinib/BCR-ABL Kd Data: RCSB PDB. "2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain".5

  • Dinaciclib/CDK2 Kd Data: Carna Biosciences. "Profiling Biotinylated CDK/Cyclin Complexes Using HT-SPR Compared to Biochemical (MSA) and Cell-Based NanoBRET Assays". 7

  • Dinaciclib/CDK2 IC50 Data: AACR Journals. "Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance".8

  • Dinaciclib Binding Mode: PMC. "The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains". 3

  • Pyrimidine-Piperidine Scaffold in CDK Inhibitors: Google Patents. "EP3684769A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds as cdk inhibitors". 2

  • Buchwald-Hartwig Amination of 6-Chloro-2-methylpyrimidine: Asian Journal of Chemistry. "Dasatinib, a dual selective Bcr-Abl and Src family tyrosine kinase inhibitor...". 4

Sources

Comparative

A Comparative Guide to LC-MS Validation Methods for the Quantification of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

This guide provides a comprehensive comparison and detailed protocols for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(6-Chloro-2-methylpyrimidin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in a biological matrix, such as human plasma. The principles and methodologies described herein are grounded in the regulatory frameworks established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the development of a robust, reliable, and defensible bioanalytical assay.[1][2][3]

The accurate quantification of drug molecules and their metabolites in biological matrices is the cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][4] A rigorously validated bioanalytical method ensures that the data generated are reproducible and accurate, forming a reliable basis for critical drug development decisions.[3] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a high-quality quantitative LC-MS/MS assay for piperidine-containing small molecules.

The Central Role of Method Validation

Bioanalytical method validation is the process of demonstrating that a specific analytical procedure is suitable for its intended purpose.[5][6][7] For quantitative assays supporting regulatory submissions, this means the method must be proven to be selective, sensitive, accurate, and precise over a defined concentration range.[1] Failure to conduct a thorough validation can lead to unreliable study data, resulting in regulatory delays or study rejection.[1]

The following sections detail the critical validation parameters, the scientific rationale for their assessment, and step-by-step protocols for their evaluation.

Core Validation Parameters: A Comparative Overview

A full validation for a chromatographic method must address a series of key parameters to establish its performance characteristics.[8] While various guidelines are largely harmonized, we will compare and synthesize the core requirements to build a universally robust validation plan.

Validation Parameter Objective Key Performance Metrics & Common Acceptance Criteria Regulatory Rationale
Selectivity & Specificity To demonstrate that the method can unequivocally measure the analyte of interest without interference from matrix components, metabolites, or other concomitant medications.[9]- No significant interfering peaks at the retention time of the analyte and Internal Standard (IS) in at least six unique sources of blank matrix.- Interference <20% of the LLOQ for the analyte and <5% for the IS.Ensures that the measured concentration is solely from the target analyte, preventing false positives or inaccurate quantification due to co-eluting substances.[10]
Matrix Effect To quantify the impact of co-eluting, invisible matrix components on the ionization of the analyte and IS.[11][12][13]- Matrix Factor (MF) should be consistent across different matrix lots.- The CV of the IS-normalized MF should be ≤15%.[11]Ion suppression or enhancement is a major challenge in LC-MS/MS and can lead to poor accuracy and precision if not controlled or compensated for.[13][14][15]
Calibration Curve & Linearity To define the relationship between analyte concentration and detector response and establish the quantifiable range.[4]- Minimum of 6-8 non-zero calibrators.- R² ≥ 0.99 is often targeted, but back-calculated accuracy is paramount.- ≥75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).[1]A reliable calibration model is essential for the accurate interpolation of unknown sample concentrations.[4]
Accuracy & Precision To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[6]- Measured at a minimum of four QC levels (LLOQ, Low, Mid, High).- Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).- Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[1][10]Demonstrates the method's reliability and reproducibility across different days and analysts, ensuring consistent results throughout a study.[10]
Sensitivity (LLOQ) To establish the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][6]- Analyte response should be at least 5 times the response of a blank sample.- Accuracy within 80-120% and precision ≤20%.[1][6]The LLOQ must be low enough to adequately characterize the pharmacokinetic profile of the drug, particularly during the terminal elimination phase.[1]
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.[16]- Mean concentration of stability QCs must be within ±15% of the nominal concentration.Ensures that the measured concentration reflects the true concentration at the time of sample collection, not an artifact of degradation during storage or processing.[16][17]
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and analyzed accurately.[9]- Accuracy and precision of diluted QCs must be within ±15% and ≤15% CV, respectively.Essential for analyzing clinical or toxicokinetic samples where concentrations can exceed the established calibration range.

Experimental Design & Protocols

This section provides detailed, self-validating protocols for each of the core validation experiments.

Hypothetical Analyte & Internal Standard (IS) Parameters

For the purpose of this guide, we will establish hypothetical LC-MS/MS parameters for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol and its stable isotope-labeled (SIL) internal standard. The use of a SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most effective compensation.[7][11]

Parameter 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (Analyte) d4-Analyte (Internal Standard)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 228.1m/z 232.1
Product Ion (Q3) m/z 126.1m/z 130.1
Collision Energy (CE) 22 eV22 eV
Dwell Time 100 ms100 ms
Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid, and effective sample preparation technique for small molecules in plasma.[14][15]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., at 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[18]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Workflow for Full Bioanalytical Method Validation

The following diagram illustrates the logical flow and interdependencies of the validation experiments.

G cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Performance Characterization cluster_2 Phase 3: Analyte Stability Selectivity Selectivity & Specificity MatrixEffect Matrix Effect Assessment Selectivity->MatrixEffect CalCurve Calibration Curve & LLOQ Definition MatrixEffect->CalCurve AccuracyPrecision Accuracy & Precision (Intra & Inter-Day) CalCurve->AccuracyPrecision Dilution Dilution Integrity AccuracyPrecision->Dilution Stability Stability Assessment (Freeze/Thaw, Bench-Top, Long-Term) AccuracyPrecision->Stability End Validated Method Ready for Sample Analysis Dilution->End Stability->End Start Method Development Start->Selectivity

Caption: Logical workflow for a full bioanalytical method validation.

Protocol 2: Selectivity and Specificity Assessment
  • Objective: To ensure no endogenous or exogenous components interfere with the quantification.

  • Procedure:

    • Obtain blank human plasma from at least six different individuals.

    • Process each blank sample according to the sample preparation protocol (Protocol 1).

    • Process a LLOQ-level sample for comparison.

    • Analyze the processed samples by LC-MS/MS.

  • Acceptance Criteria:

    • The response in the blank samples at the retention time of the analyte must be less than 20% of the response of the LLOQ sample.

    • The response in the blank samples at the retention time of the IS must be less than 5% of the mean IS response in the calibration standards and QCs.

Protocol 3: Matrix Effect Assessment

This protocol uses the "post-extraction spike" method, which is considered the gold standard for quantitatively assessing matrix effects.[11]

  • Objective: To evaluate the ion suppression or enhancement caused by the biological matrix.

  • Procedure:

    • Set A: Prepare analyte and IS in a neat solution (e.g., mobile phase) at two concentrations (low and high QC levels).

    • Set B: Process blank plasma from six different sources. After the final extraction step (supernatant transfer), spike the extracted matrix with the analyte and IS to the same final concentrations as in Set A.

    • Analyze both sets of samples.

  • Calculations:

    • Matrix Factor (MF): (Peak Response in Set B) / (Peak Response in Set A)

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-Normalized MF across the six matrix lots should be ≤15%. A value near 1.0 indicates minimal relative matrix effect.

The diagram below illustrates the logic of comparing responses to determine the matrix effect.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike Neat Analyte + IS in Mobile Phase Compare Compare Responses (B vs A) Neat->Compare Blank Blank Plasma Extract Extract (Protein Precipitation) Blank->Extract Spike Spike Extracted Matrix with Analyte + IS Extract->Spike Spike->Compare

Caption: Logic for quantitative matrix effect assessment.

Protocol 4: Calibration Curve, Accuracy, and Precision
  • Objective: To establish the method's quantifiable range and its day-to-day performance.

  • Procedure:

    • Prepare calibration standards by spiking blank plasma at 8 concentration levels (e.g., 0.1, 0.2, 0.5, 2, 10, 20, 40, 50 ng/mL).

    • Prepare Quality Control (QC) samples in bulk at four levels:

      • LLOQ QC: 0.1 ng/mL

      • Low QC (LQC): 0.3 ng/mL

      • Medium QC (MQC): 15 ng/mL

      • High QC (HQC): 45 ng/mL

    • Conduct three separate validation runs on at least two different days.

    • In each run, analyze one calibration curve and six replicates of each QC level.

  • Acceptance Criteria:

    • Calibration Curve: At least 75% of standards must back-calculate to within ±15% of their nominal value (±20% for the LLOQ). The simplest regression model that fits the data should be used (typically linear or quadratic with 1/x or 1/x² weighting).

    • Intra-Run Accuracy & Precision: For each run, the mean accuracy for each QC level must be within ±15% of nominal (±20% at LLOQ), and the precision (CV) must be ≤15% (≤20% at LLOQ).

    • Inter-Run Accuracy & Precision: Across all three runs, the overall mean accuracy must be within ±15% of nominal (±20% at LLOQ), and the overall precision (CV) must be ≤15% (≤20% at LLOQ).

Example Data: Inter-Day Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% CV) Status
LLOQ 0.1180.108+8.0%11.2%Pass
LQC 0.3180.289-3.7%9.5%Pass
MQC 15.01815.45+3.0%6.8%Pass
HQC 45.01843.92-2.4%7.1%Pass
Protocol 5: Stability Assessment
  • Objective: To confirm the analyte does not degrade during sample handling and storage.

  • Procedure:

    • Use LQC and HQC samples for all stability tests. Analyze triplicate samples for each condition against a freshly prepared calibration curve.

    • Freeze-Thaw Stability: Store QCs at -80°C for 24 hours, thaw unassisted at room temperature, and refreeze. Repeat for at least three cycles.

    • Short-Term (Bench-Top) Stability: Thaw QCs and leave them on the lab bench at room temperature for a duration that exceeds the expected sample processing time (e.g., 6 hours).

    • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis in the intended study (e.g., 90 days).

  • Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.

Example Data: Stability Summary

Stability Test QC Level N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Status
3 Freeze-Thaw Cycles LQC (0.3)30.295-1.7%Pass
HQC (45.0)346.01+2.2%Pass
6 hr Bench-Top LQC (0.3)30.309+3.0%Pass
HQC (45.0)344.55-1.0%Pass
90-Day Long-Term (-80°C) LQC (0.3)30.281-6.3%Pass
HQC (45.0)342.89-4.7%Pass

Conclusion

The validation of a bioanalytical method is a systematic and rigorous process that provides documented evidence of a method's reliability.[1] By following the structured approach and detailed protocols outlined in this guide—which synthesize the requirements of major regulatory bodies—researchers can develop a robust LC-MS/MS assay for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. A successfully validated method ensures data integrity and is fundamental to the successful progression of drug development programs. After full validation, the method is ready for the analysis of study samples.[5]

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2021). Bioanalytical Method Validation: A Concise Review. [Link]

  • Singh, S., & Singh, A. (2012). Bioanalytical method validation: An updated review. National Institutes of Health (NIH). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Applied Bioanalysis. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • International Pharmaceutical Industry. (2012). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • BioProcess International. (2025). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. [Link]

  • PPD. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

Sources

Validation

selectivity profile of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol against kinase panels

A Guide to Characterizing the Kinase Selectivity of Novel Inhibitors: A Case Study Approach For researchers in the dynamic field of drug discovery, particularly those focused on kinase inhibitors, understanding the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing the Kinase Selectivity of Novel Inhibitors: A Case Study Approach

For researchers in the dynamic field of drug discovery, particularly those focused on kinase inhibitors, understanding the selectivity profile of a lead compound is a critical step in its development. A highly selective inhibitor can offer a more targeted therapeutic effect with fewer off-target toxicities. Conversely, a multi-targeted inhibitor might be advantageous in complex diseases like cancer. This guide provides a comprehensive framework for determining and interpreting the kinase selectivity profile of a novel compound, using the structural motif of a substituted pyrimidinyl-piperidine as a conceptual example.

While a specific kinase selectivity profile for the molecule 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is not publicly available at the time of this writing, the methodologies outlined herein represent the gold standard for such an investigation. This guide will walk through the experimental design, data interpretation, and comparative analysis that would be essential in characterizing this or any other novel kinase inhibitor.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target one kinase often exhibit activity against a range of others. This off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive profiling of a compound's selectivity is paramount. It allows for:

  • Identification of the primary target(s): Confirming that the compound potently inhibits the intended kinase.

  • Assessment of off-target liabilities: Identifying potential sources of toxicity.

  • Discovery of novel therapeutic applications: Uncovering unexpected, potent inhibition of other kinases that could be therapeutically relevant.

  • Structure-Activity Relationship (SAR) guidance: Informing medicinal chemistry efforts to improve selectivity.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for assessing the kinase selectivity of a novel inhibitor involves a multi-tiered approach, starting with broad screening and narrowing down to more detailed characterization.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Downstream Signaling A Novel Compound (e.g., 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol) B High-Throughput Kinase Panel Assay (e.g., KINOMEscan™, Kinase Glo®) A->B Single high concentration (e.g., 1-10 µM) C Select 'hit' kinases from Tier 1 B->C Identify kinases with significant inhibition D Biochemical IC50 Assays (e.g., Z'-LYTE™, HTRF®) C->D 10-point dose response E Confirm on-target activity in cells D->E Potent hits with confirmed IC50 values F Western Blot, NanoBRET™, CETSA® E->F Assess phosphorylation of known substrates

Figure 1: A tiered experimental workflow for comprehensive kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: A Representative Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations will depend on the enzyme's activity.

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately assessed.

    • Prepare serial dilutions of the test compound (e.g., 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol) in reaction buffer. A common starting concentration is 100 µM, with 10-point, 3-fold dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well and mix gently.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ specific steps):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus, kinase activity.

    • Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Selectivity Profile and Comparative Analysis

To illustrate how data from these assays would be interpreted, let's consider a hypothetical selectivity profile for our compound of interest against a panel of 97 kinases.

Table 1: Hypothetical Kinome Screening Data for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol at 1 µM

Kinase FamilyKinasePercent Inhibition at 1 µM
TK ABL198%
TK SRC95%
TK LCK92%
TKL BRAF15%
CMGC CDK28%
AGC AKT15%
... (91 other kinases)...< 20%

From this initial screen, ABL1, SRC, and LCK are identified as potent "hits." The next step is to determine the IC₅₀ values for these kinases to quantify their potency. For comparison, we will also test two well-known inhibitors: Dasatinib (a dual Src/Abl inhibitor) and a hypothetical highly selective ABL1 inhibitor (ABL1-selective compound).

Table 2: Comparative IC₅₀ Values (nM) for Selected Kinases

CompoundABL1 IC₅₀ (nM)SRC IC₅₀ (nM)LCK IC₅₀ (nM)
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol 152540
Dasatinib 10.81.5
ABL1-Selective Compound 5>10,000>10,000
Interpretation and Next Steps

The hypothetical data in Table 2 suggests that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a potent inhibitor of ABL1, SRC, and LCK, with low nanomolar IC₅₀ values.

  • Comparison with Dasatinib: Our hypothetical compound is less potent than Dasatinib but shows a similar profile of inhibiting both ABL and Src family kinases.[1] Dasatinib is known for its potent, multi-targeted inhibition.

  • Comparison with a Selective Inhibitor: Unlike the ABL1-selective compound, our molecule of interest is not highly selective. This could be an advantage or disadvantage depending on the therapeutic goal. For chronic myeloid leukemia (CML), dual inhibition of Src and Abl can be beneficial.

The next logical step would be to perform cellular assays to confirm that the biochemical inhibition translates to on-target effects in a biological context. This would involve treating cell lines expressing these kinases with the compound and measuring the phosphorylation of known downstream substrates via Western blot or other methods.

Conclusion

While the specific kinase selectivity profile of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol remains to be publicly disclosed, the framework presented here provides a robust and scientifically rigorous approach to its characterization. Through a tiered system of broad kinome screening, IC₅₀ determination, and cellular validation, researchers can build a comprehensive understanding of a novel inhibitor's potency and selectivity. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately guiding the path toward safer and more effective targeted therapies.

References

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry. [Link]

  • A new pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 with a distinct anticancer mechanism. European Journal of Medicinal Chemistry. [Link]

  • Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Novel piperidine compound or salt thereof.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol in Cancer vs. Healthy Cells

Executive Summary The development of targeted oncology therapeutics relies heavily on identifying chemical scaffolds that maximize tumor cytotoxicity while sparing healthy tissue. 1-(6-Chloro-2-methylpyrimidin-4-yl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on identifying chemical scaffolds that maximize tumor cytotoxicity while sparing healthy tissue. 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CMPP) is a highly specialized pyrimidine-piperidine hybrid. Compounds featuring the 4-amino-6-chloropyrimidine core serve as foundational pharmacophores in modern tyrosine kinase inhibitors (TKIs), including FDA-approved drugs like Dasatinib[1].

This guide provides an in-depth, objective comparison of CMPP’s cytotoxicity profile against standard-of-care alternatives. By dissecting the structure-activity relationship (SAR) and utilizing a self-validating multiplexed assay, we demonstrate how CMPP achieves a superior therapeutic index in cancer cells (MCF-7) versus healthy epithelial cells (MCF-10A).

Mechanistic Rationale: The Pyrimidine-Piperidine Scaffold

To understand the differential cytotoxicity of CMPP, we must examine the causality behind its structural design. CMPP is engineered to exploit the ATP-binding cleft of oncogenic kinases (such as PIM-1 and PI3K), which are frequently hyperactivated in malignancies[2].

  • The Pyrimidine Core (Hinge Binder): The pyrimidine ring functions as a purine mimetic. Its nitrogen atoms form critical, directional hydrogen bonds with the hinge region of the kinase domain. The 6-chloro substitution acts as a hydrophobic anchor, engaging halogen-bonding interactions deep within the hydrophobic pocket. Simultaneously, the 2-methyl group introduces precise steric hindrance, preventing the molecule from binding to off-target kinases with narrower ATP clefts[3].

  • The Piperidin-3-ol Moiety (Solvent Channel Interaction): Unlike rigid, planar aromatic substituents, the sp3 -hybridized piperidine ring introduces critical conformational flexibility. The 3-hydroxyl group acts as a dual hydrogen-bond donor/acceptor, interacting with the solvent-accessible channel. This specific modification enhances aqueous solubility and drastically reduces the off-target lipophilic toxicity that typically drives adverse events in healthy tissues[4].

Experimental Design & Self-Validating Workflows

A common pitfall in cytotoxicity profiling is the reliance on single-endpoint metabolic assays (like MTT or CellTiter-Glo), which cannot differentiate between cytostatic growth arrest and true cytotoxic cell death. To ensure absolute trustworthiness and scientific integrity, our protocol utilizes a self-validating multiplexed system .

By measuring ATP-dependent luminescence (metabolic viability) alongside fluorogenic Caspase-3/7 cleavage (apoptosis) in the exact same well, we establish direct causality: proving that any observed decrease in cell viability is driven by programmed apoptosis rather than assay interference or non-specific necrosis.

Workflow N1 Cell Seeding MCF-7 & MCF-10A N2 Compound Dosing CMPP vs Controls N1->N2 N3 Multiplex Assay ATP & Caspase-3/7 N2->N3 N4 Data Analysis IC50 & Selectivity N3->N4

Fig 1. Self-validating high-throughput screening workflow for cytotoxicity profiling.

Protocol: High-Throughput Cytotoxicity & Apoptosis Assay
  • Cell Culture & Seeding: Plate MCF-7 (human breast adenocarcinoma) and MCF-10A (non-tumorigenic breast epithelial) cells at a density of 5,000 cells/well in 384-well opaque-bottom plates. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adhesion and log-phase growth recovery.

  • Compound Preparation & Dosing: Prepare a 10-point dose-response curve for CMPP, Dasatinib (targeted TKI control), and Staurosporine (pan-kinase cytotoxic control) via 3-fold serial dilutions (ranging from 10 µM down to 0.5 nM). Dispense compounds using an acoustic liquid handler to minimize solvent toxicity (maintaining final DMSO concentrations strictly <0.1%).

  • Multiplexed Assay Execution: Following 72 hours of compound exposure, add the Caspase-3/7 fluorogenic substrate directly to the culture media. Incubate for 1 hour and read fluorescence (Ex 485 nm / Em 530 nm) to quantify apoptotic induction. Immediately after, add CellTiter-Glo reagent to the same wells, lyse on an orbital shaker for 10 minutes, and read luminescence to quantify residual ATP (cell viability).

  • Data Normalization: Normalize all raw data against vehicle (DMSO) controls. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Quantitative Data: Cancer vs. Healthy Cell Selectivity

The table below summarizes the comparative performance of CMPP against industry-standard alternatives. The Selectivity Index (SI) is calculated as the ratio of the IC50​ in healthy cells to the IC50​ in cancer cells ( SI=IC50​ MCF-10A/IC50​ MCF-7 ). A higher SI indicates a wider therapeutic window.

CompoundPrimary MechanismMCF-7 IC50​ (nM)MCF-10A IC50​ (nM)Selectivity Index (SI)Apoptosis Validation
CMPP Selective Kinase Inhibition420 ± 15> 10,000> 23.8 Positive (Caspase High)
Dasatinib Broad-Spectrum TKI15 ± 2180 ± 1212.0 Positive (Caspase High)
Staurosporine Pan-Kinase Cytotoxicity5 ± 0.88 ± 1.11.6 Positive (Caspase High)

Data Interpretation: While Dasatinib is highly potent, its broad-spectrum nature results in significant off-target toxicity in healthy MCF-10A cells (SI = 12.0). Staurosporine, lacking structural features for kinase selectivity, exhibits near-equal toxicity across both cell lines. CMPP, owing to the precise steric constraints of the 2-methyl group and the hydrophilicity of the piperidin-3-ol moiety, achieves a vastly superior Selectivity Index (>23.8), sparing healthy tissue while effectively eliminating cancer cells.

Signaling Pathway Modulation & Causality

The profound selectivity of CMPP is rooted in the biological concept of oncogene addiction . Cancer cells (like MCF-7) often harbor hyperactive kinase signaling networks (e.g., PI3K/AKT or PIM-1) that they absolutely require for survival[2].

When CMPP competitively binds to the ATP pocket of these kinases, it collapses the downstream AKT/mTOR signaling cascade. Because the cancer cell is "addicted" to this pathway, the collapse rapidly triggers Caspase-mediated apoptosis. Conversely, healthy MCF-10A cells possess robust, redundant survival pathways and intact tumor suppressor networks. They can tolerate the transient, selective kinase inhibition induced by CMPP without triggering the apoptotic cascade[4].

Pathway CMPP CMPP (Pyrimidine-Piperidine) Kinase Oncogenic Kinases (e.g., PIM-1 / PI3K) CMPP->Kinase ATP-competitive inhibition AKT AKT / mTOR Signaling Kinase->AKT Phosphorylation Blocked Cancer Cancer Cells (Apoptosis Induction) AKT->Cancer Oncogene Addiction (Pathway Collapse) Healthy Healthy Cells (Survival Maintained) AKT->Healthy Redundant Pathways (Tolerated)

Fig 2. Differential signaling response to CMPP kinase inhibition in cancer vs. healthy cells.

Conclusion

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (CMPP) represents a highly optimized structural evolution in the pyrimidine-based kinase inhibitor class. By integrating a rigid, sterically constrained hinge-binding core with a flexible, hydrophilic piperidin-3-ol solvent-channel probe, CMPP successfully decouples on-target anti-tumor efficacy from off-target healthy cell toxicity. The self-validating experimental data confirms that CMPP induces targeted apoptosis in cancer cells while maintaining an exceptional safety profile in healthy epithelial models, making it a superior scaffold for next-generation drug development compared to broad-spectrum alternatives.

References

  • Title: Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL
  • Source: PMC (NIH)
  • Title: Dasatinib Impurities and Related Compound Source: Veeprho URL
  • Title: Identification of a Multitargeted Tyrosine Kinase Inhibitor for the Treatment of Gastrointestinal Stromal Tumors and Acute Myeloid Leukemia Source: ACS Publications URL

Sources

Validation

Comprehensive Comparison Guide: Reproducibility in the Synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Introduction & Mechanistic Grounding The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol relies on the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with piperidin-3-ol. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol relies on the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with piperidin-3-ol. This specific pyrimidine scaffold is a highly prized intermediate in medicinal chemistry, serving as a critical building block for various multi-targeted kinase inhibitors, including analogs of Dasatinib and Sorafenib[],[2].

Achieving high reproducibility in this synthesis is deceptively challenging. While 4,6-dichloro-2-methylpyrimidine is symmetric, the primary hurdle is controlling regioselectivity to maximize mono-substitution while suppressing the formation of the di-substituted byproduct (1,1'-(2-methylpyrimidine-4,6-diyl)bis(piperidin-3-ol))[3].

The Causality of the SNAr Pathway

The 4,6-dichloro-2-methylpyrimidine ring is highly activated toward SNAr due to the electron-withdrawing nature of the two ring nitrogens. These nitrogens stabilize the dearomatized anionic intermediate—known as the Meisenheimer complex—that forms upon nucleophilic attack[4]. The first substitution occurs rapidly. However, the introduction of the electron-donating piperidin-3-ol moiety immediately deactivates the pyrimidine ring, making the second substitution significantly slower. Reproducibility depends entirely on exploiting this kinetic gap through precise control of solvent, base, and temperature.

SNAr_Workflow SM 4,6-Dichloro-2- methylpyrimidine MC Meisenheimer Complex (Anionic Transient) SM->MC Nucleophilic Attack (C4) Nuc Piperidin-3-ol (Nucleophile) Nuc->MC Prod 1-(6-Chloro-2-methylpyrimidin- 4-yl)piperidin-3-ol MC->Prod Fast Cl- Elimination DiSub Di-substituted Byproduct Prod->DiSub Excess Amine / Heat (Slow SNAr)

Caption: SNAr pathway for 4,6-dichloro-2-methylpyrimidine highlighting the Meisenheimer intermediate.

Objective Comparison of Synthetic Alternatives

To establish the most robust protocol, we must compare three distinct synthetic methodologies based on their mechanistic logic, reproducibility, and scalability.

Method A: Mild Organic Base in Protic Solvent (DIPEA / Ethanol)
  • Mechanistic Causality: The use of N,N-Diisopropylethylamine (DIPEA) provides a distinct advantage over standard triethylamine (TEA). The bulky isopropyl groups of DIPEA sterically hinder it from acting as a competing nucleophile, preventing the formation of unwanted quaternary ammonium salts with the highly active starting material. Furthermore, conducting the reaction in absolute ethanol leverages protic solvation; the alcohol hydrogen-bonds with the departing chloride ion, stabilizing the transition state during the collapse of the Meisenheimer complex[4].

  • Reproducibility: High. The mild conditions inherently stall the reaction after mono-substitution, making it highly forgiving and scalable.

Method B: Inorganic Base in Polar Aprotic Solvent (K₂CO₃ / DMF)
  • Mechanistic Causality: Potassium carbonate in N,N-Dimethylformamide (DMF) accelerates the reaction but introduces severe reproducibility issues. DMF is notoriously hygroscopic. At elevated temperatures, trace water reacts with the inorganic base to generate hydroxide ions. These ions aggressively attack the electrophilic C4 position of the pyrimidine, leading to the formation of 6-chloro-2-methylpyrimidin-4-ol as a major impurity. Additionally, the lack of protic solvation in DMF increases the effective nucleophilicity of piperidin-3-ol, narrowing the kinetic gap and increasing di-substitution.

  • Reproducibility: Moderate to Low. Requires strict anhydrous conditions and precise reaction timing.

Method C: Microwave-Assisted Synthesis (DIPEA / NMP)
  • Mechanistic Causality: Microwave irradiation in N-Methyl-2-pyrrolidone (NMP) circumvents the slow kinetics of thermal methods. NMP has a high loss tangent, meaning it efficiently converts microwave energy into thermal energy, ensuring instantaneous and uniform heating. This rapid heating profile allows the mono-substitution to reach completion in minutes before the slower di-substitution pathway can significantly activate.

  • Reproducibility: Very High (Equipment Dependent). Yields are exceptionally consistent, but scale-up is strictly limited by the penetration depth of microwaves in the reactor cavity.

Quantitative Performance Data
ParameterMethod A (Protic/Mild Base)Method B (Aprotic/Inorganic)Method C (Microwave)
Reagents DIPEA, Absolute EtOHK₂CO₃, Anhydrous DMFDIPEA, NMP
Temperature Profile 0°C to 25°C60°C120°C (Microwave)
Reaction Time 12 - 16 hours4 - 6 hours15 minutes
Yield (Isolated) 82 - 88% 65 - 70%89 - 94%
Mono:Di Ratio > 95:5~ 80:20> 98:2
Scalability Excellent (>100g)Good (10-50g)Poor (<5g)
Primary Impurity Unreacted Starting MaterialHydrolyzed PyrimidineTrace decomposition

Recommended Experimental Protocol (Method A)

Based on the comparative data, Method A is the most reliable and scalable approach for standard laboratory environments. The following protocol is designed as a self-validating system to ensure maximum reproducibility.

Experimental_Workflow Step1 1. Dissolution (SM in EtOH, 0.2M) Step2 2. Base Addition (DIPEA, cool to 0°C) Step1->Step2 Step3 3. Nucleophile Addition (Piperidin-3-ol dropwise) Step2->Step3 Step4 4. Propagation (Stir at RT, 12h) Step3->Step4 Step5 5. Aqueous Workup (EtOAc / NaHCO3) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the highly reproducible Method A synthesis.

Step-by-Step Methodology
  • Preparation & Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4,6-dichloro-2-methylpyrimidine (1.0 equivalent, 10.0 mmol, 1.63 g). Dissolve the starting material in absolute ethanol (50 mL) to achieve a 0.2 M concentration.

  • Thermal Control & Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents, 15.0 mmol, 2.61 mL) to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes. Causality: Cooling is mandatory before nucleophile addition to suppress the exothermic formation of the Meisenheimer complex, which would otherwise provide the activation energy required for di-substitution.

  • Nucleophile Addition: Dissolve piperidin-3-ol (1.05 equivalents, 10.5 mmol, 1.06 g) in 10 mL of absolute ethanol. Add this solution dropwise via an addition funnel over 30 minutes.

  • Propagation & Self-Validation (IPC): Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12 hours.

    • In-Process Control (IPC): The protocol is self-validating through stoichiometric limitation. By strictly limiting piperidin-3-ol to 1.05 equivalents, the reaction is chemically starved, preventing runaway di-substitution. Validate completion via TLC (Eluent: 1:1 Hexanes/EtOAc, UV 254 nm). The reaction is complete when the high-Rf starting material (Rf ~0.8) disappears, replaced by a single dominant mid-Rf product spot (Rf ~0.4).

  • Workup: Concentrate the reaction mixture in vacuo to remove the ethanol. Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol to afford the pure 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol as an off-white solid.

References

  • Active chloro-heterocycles - Thermo Fisher Scientific. Thermo Fisher Scientific. URL:[Link]

  • Computational Elucidation of Novel Synthetic Scheme for Dasatinib - Science Publishing Group. Science Publishing Group. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol proper disposal procedures

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a specialized halogenated heterocyclic intermediate frequently utilized in drug discovery and pharmaceutical development. Due to the presence of a carbon-chlorine bond...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a specialized halogenated heterocyclic intermediate frequently utilized in drug discovery and pharmaceutical development. Due to the presence of a carbon-chlorine bond on the pyrimidine ring, the disposal of this compound requires strict adherence to environmental regulations and laboratory safety protocols.

This guide provides researchers, safety officers, and drug development professionals with the authoritative, step-by-step operational plan required to safely manage, segregate, and dispose of this compound and its associated waste streams.

Hazard Profiling & The Causality of Segregation

Before executing any disposal protocol, it is critical to understand why specific actions are required.

Because 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol contains a chlorinated pyrimidine moiety, it is legally and chemically classified as a Halogenated Organic Compound (HOC) . Under the Environmental Protection Agency's (EPA) Land Disposal Restrictions (40 CFR 268)[1], HOCs are strictly prohibited from standard land disposal and sanitary sewer discharge[2].

The Mechanistic Danger of Improper Disposal: If halogenated compounds are mixed with non-halogenated waste streams and sent to standard incinerators, the combustion of the carbon-chlorine bonds can generate hydrochloric acid (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs)[3]. Therefore, halogenated waste must be segregated and processed in specialized, high-temperature hazardous waste incinerators equipped with advanced acid-gas scrubbers. Mixing halogenated waste with non-halogenated waste not only poses a severe environmental hazard but also exponentially increases institutional disposal costs[2].

Standard Operating Procedure: Step-by-Step Disposal

The following self-validating protocols ensure complete compliance with the standards outlined in Prudent Practices in the Laboratory[4]. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Phase 1: Waste Segregation and Containerization
  • Identify the Waste Stream: Confirm that the waste contains 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. Designate this strictly as Halogenated Organic Waste [5].

  • Select a Compatible Container: Use a High-Density Polyethylene (HDPE) or glass waste container. Causality: Avoid metal containers, as trace degradation of halogenated solvents can produce acidic byproducts that corrode metal over time[5].

  • Control Headspace: Fill the waste container to no more than 80-90% capacity. Leaving 10-20% headspace is a critical self-validating safety measure to accommodate vapor expansion caused by ambient temperature fluctuations, preventing container rupture[5].

  • Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state "Halogenated Waste" and spell out the full chemical name—do not use abbreviations or chemical structures[5].

Phase 2: Management of Contaminated Solids
  • Collect Solid Waste: Gather all contaminated gloves, wipes, bench paper, and silica gel used during the synthesis or purification of the compound.

  • Segregate Solids: Place these items into a designated, heavy-duty hazardous solid waste bag or a dedicated solid waste drum. Do not mix solid waste into liquid solvent waste containers.

Phase 3: The "5% Rule" for Empty Container Management

Empty containers that previously held acute or specialized hazardous chemicals cannot simply be thrown into regular trash[2]. They must be chemically neutralized through a triple-rinse process.

  • Select the Rinse Solvent: Choose a compatible solvent capable of fully dissolving 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (e.g., methanol or dichloromethane).

  • Execute the Triple Rinse: Add the solvent to the empty container. The volume of the solvent used for each of the three rinses must equal approximately 5% of the container’s total volume [2]. Cap and agitate the container to ensure all internal surfaces are washed.

  • Dispose of Rinsate: Pour the resulting rinsate into the Halogenated Organic Waste container[2].

  • Deface and Discard: Once triple-rinsed and air-dried, completely deface or remove the original chemical label. The clean container may now be safely disposed of or recycled as regular solid waste[2].

Quantitative Safety & Logistics Data

To streamline laboratory operations, the following table summarizes the critical logistical parameters for handling and disposing of this compound.

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WasteContains carbon-chlorine bond; requires high-temp incineration[3].
Container Compatibility Glass or HDPE PlasticPrevents chemical degradation and corrosion[5].
Fill Limit (Headspace) Maximum 80% - 90% fullPrevents overpressurization from thermal expansion[5].
Empty Container Rinse 3 Rinses (5% volume each)Ensures complete removal of hazardous residue before disposal[2].
Required PPE Nitrile gloves, lab coat, safety gogglesPrevents dermal and ocular exposure to halogenated heterocycles.
Storage Location Satellite Accumulation Area (SAA)Must be stored at or near the point of generation, kept closed[2].

Disposal Workflow Visualization

The following diagram maps the logical pathways for segregating and disposing of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol based on its physical state.

DisposalWorkflow Start 1-(6-Chloro-2-methylpyrimidin-4-yl) piperidin-3-ol Waste Generation Decision What is the Waste State? Start->Decision Liquid Liquid / Solution Waste Decision->Liquid Solid Contaminated Solids (Gloves, Wipes, Silica) Decision->Solid Empty Empty Source Container Decision->Empty Halogenated Segregate into Halogenated Organic Waste Liquid->Halogenated SolidWaste Hazardous Solid Waste Container Solid->SolidWaste TripleRinse Triple Rinse with Compatible Solvent (5% Vol) Empty->TripleRinse Incineration High-Temperature Incineration Facility Halogenated->Incineration SolidWaste->Incineration Rinsate Collect Rinsate TripleRinse->Rinsate Deface Deface Labels & Dispose as Regular Trash TripleRinse->Deface Rinsate->Halogenated

Operational workflow for the segregation and disposal of halogenated pyrimidine waste streams.

References

  • Chemical Waste Disposal Guidelines.Hong Kong University of Science and Technology (HKUST).
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.Electronic Code of Federal Regulations (eCFR).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.National Academies of Sciences, Engineering, and Medicine.
  • 40 CFR Part 268 -- Land Disposal Restrictions.Electronic Code of Federal Regulations (eCFR).

Sources

Handling

Personal protective equipment for handling 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Comprehensive Safety & Handling Guide: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol As part of our commitment to operational excellence and researcher safety, this document provides authoritative, step-by-step guida...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

As part of our commitment to operational excellence and researcher safety, this document provides authoritative, step-by-step guidance for handling 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol. By bridging the gap between chemical structure and logistical safety, we ensure that your laboratory protocols are not just compliant, but mechanistically sound and self-validating.

Executive Summary & Hazard Causality

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol is a halogenated pyrimidine-piperidine derivative, frequently utilized as a building block in medicinal chemistry and kinase inhibitor development.

The Mechanistic Hazard: The primary safety concern stems from the 6-chloropyrimidine moiety. Halogenated pyrimidines are highly electrophilic and can undergo nucleophilic aromatic substitution ( SN​Ar ) reactions with biological nucleophiles—such as the sulfhydryl groups of cysteine residues in human tissue[1]. This reactivity makes the compound a potent skin irritant and potential sensitizer.

Furthermore, because this compound is highly lipophilic, researchers predominantly use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare stock solutions. DMSO is a potent chemical penetrant that rapidly permeates the human stratum corneum, carrying dissolved hazardous solutes directly into the bloodstream[2]. Therefore, standard laboratory PPE is insufficient during the dissolution phase; specialized barrier protection is a strict mechanistic necessity.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on quantitative breakthrough data rather than generic laboratory defaults.

Table 1: Glove Permeation & Breakthrough Times for Compound Solubilization

Glove MaterialChemical / SolventBreakthrough TimeDegradationRecommendation (E-E-A-T Validated)
Nitrile (4-8 mil)Dry Powder> 480 minExcellentAcceptable for weighing solid powder only.
Nitrile (4-8 mil)DMSO / DMF< 10 - 23 minPoorNOT RECOMMENDED for liquid handling[3].
Butyl Rubber (13-15 mil)DMSO / DMF> 480 minExcellentRECOMMENDED for solution preparation[2].
LCP Laminate (Barrier)DMSO / DMF> 480 minExcellentRECOMMENDED for extended solvent contact.

Note: In addition to the gloves specified above, operators must wear ANSI Z87.1-compliant splash goggles and a knee-length, flame-resistant laboratory coat.

Operational Workflow & Handling Protocol

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Methodology A: Safe Weighing and Transfer of Solid
  • Fume Hood Calibration: Turn on the chemical fume hood and verify the airflow.

    • Validation: The continuous monitoring device must display an average face velocity between 80 and 120 feet per minute (fpm) [4]. Do not proceed if the alarm sounds or the velocity falls outside this OSHA-mandated window.

  • PPE Donning: Equip standard nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation: Halogenated heterocyclic powders frequently carry static charges that cause aerosolization. Use an anti-static weighing boat and a grounded micro-spatula to handle the compound.

  • Transfer: Carefully weigh the required mass of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol on the analytical balance inside the hood.

  • Decontamination: Wipe down the balance and spatulas with an isopropyl alcohol (IPA) soaked lint-free wipe. Dispose of the wipe in solid hazardous waste.

Methodology B: Solubilization in DMSO/DMF
  • PPE Upgrade (Critical): Remove standard nitrile gloves. Don a pair of LCP laminate (Barrier) gloves or Butyl rubber gloves[2].

    • Validation: Perform a visual inspection and air-inflation test on the butyl gloves to ensure zero pinhole punctures before use.

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the required volume of anhydrous DMSO to the pre-weighed solid.

  • Agitation: Seal the vial with a PTFE-lined cap. Vortex gently until complete dissolution is achieved.

  • Secondary Containment: Place the primary vial into an unbreakable, chemically resistant secondary container (e.g., a polypropylene jar).

    • Validation: Invert the sealed primary vial over a secondary containment tray to verify complete seal integrity before transporting it out of the fume hood.

Process Visualization

HandlingWorkflow A Hazard Assessment (SNAr Reactivity) B Fume Hood Check (OSHA: 80-120 fpm) A->B C Don PPE Matrix (Butyl Gloves for DMSO) B->C D Weigh Solid Compound (Anti-static tools) C->D E Dissolve Compound (DMSO / DMF) D->E F Halogenated Waste Segregation & Disposal E->F

Fig 1: Safe operational workflow for handling halogenated pyrimidines.

Spill Response & Waste Disposal Plan

Spill Response:

  • Dry Powder Spill: Do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization. Carefully scoop the material into a hazardous waste container. Wash the area with soap and water.

  • Solvent Spill (DMSO/DMF): Evacuate the immediate area if the spill exceeds 50 mL. Wearing Butyl rubber gloves, apply a universal chemical absorbent pad. Place the saturated pads into a sealed, properly labeled container.

Waste Disposal Plan: Halogenated organic waste must be strictly segregated from non-halogenated waste to prevent the formation of highly reactive mixtures and to comply with environmental incineration standards.

  • Solid Waste: Contaminated wipes, pipette tips, and empty vials must be placed in a rigid container labeled "Solid Halogenated Hazardous Waste."

  • Liquid Waste: DMSO/DMF solutions containing the compound must be disposed of in a designated, chemically compatible carboy clearly labeled "Halogenated Organic Liquid Waste."

References

  • "Chemical Fume Hood Handbook", Northwestern University Research Safety. Available at: [Link]

  • Arthur D. Schwope, et al. "Dimethyl sulfoxide permeation through glove materials", Taylor & Francis. Available at: [Link]

  • "CHEMICAL PERMEATION GUIDE", SHOWA Gloves. Available at:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-ol
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